molecular formula C11H14ClNO B13867780 4-(2-Chloro-5-methylphenyl)morpholine

4-(2-Chloro-5-methylphenyl)morpholine

Cat. No.: B13867780
M. Wt: 211.69 g/mol
InChI Key: HLAMWYTYUSOKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methylphenyl)morpholine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block for the development of novel pharmacologically active molecules. This compound features a morpholine ring, a common heterocycle in drug design due to its ability to improve solubility and act as a hydrogen bond acceptor, linked to a chlorophenyl group which can influence molecular binding and electronic properties . Scientific literature indicates that structurally similar morpholine derivatives have been investigated for their potential interactions with central nervous system targets. Specifically, certain substituted morpholine compounds are the subject of patents for the treatment of a range of disorders, including pain, fibromyalgia, and attention deficit hyperactivity disorder (ADHD), often through mechanisms involving the regulation of neurotransmitter reuptake . Researchers can utilize 4-(2-Chloro-5-methylphenyl)morpholine as a key synthetic intermediate to explore structure-activity relationships and develop new chemical entities for preclinical research. As with all compounds of this nature, it is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chloro-5-methylphenyl)morpholine

InChI

InChI=1S/C11H14ClNO/c1-9-2-3-10(12)11(8-9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

HLAMWYTYUSOKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

"4-(2-Chloro-5-methylphenyl)morpholine" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Analysis, Synthetic Pathways, and Translational Potential

Executive Summary & Chemical Identity

4-(2-Chloro-5-methylphenyl)morpholine is a functionalized N-aryl morpholine scaffold. Unlike its C-aryl counterparts (e.g., phenmetrazine) which are primarily monoamine releasers, the N-aryl connectivity of this compound shifts its pharmacological profile toward Sigma-1 receptor (σ1R) modulation and kinase inhibition .

This guide analyzes the compound as a high-value "Hit-to-Lead" candidate for neuroprotection and neuroinflammation research. The presence of the ortho-chloro substituent provides critical metabolic stability and conformational locking, while the meta-methyl group offers a vector for hydrophobic interaction within target binding pockets.

PropertyValue (Predicted/Experimental)Significance
IUPAC Name 4-(2-Chloro-5-methylphenyl)morpholineUnambiguous identification
Molecular Formula C₁₁H₁₄ClNOStandard organic framework
Molecular Weight 211.69 g/mol Fragment-like; high ligand efficiency potential
cLogP ~2.8 - 3.1Ideal CNS penetration (Blood-Brain Barrier permeable)
H-Bond Acceptors 2 (N, O)Critical for Hinge Binding or Salt Bridging
H-Bond Donors 0Improves membrane permeability
Rotatable Bonds 1 (N-Aryl bond)Restricted rotation due to o-Cl steric clash
Pharmacological Profiling & Mechanism of Action
2.1 Primary Target: Sigma-1 Receptor (σ1R) Modulation

The N-aryl morpholine moiety is a privileged pharmacophore for σ1R ligands. The σ1R is an endoplasmic reticulum (ER) chaperone protein involved in calcium signaling, ER stress response, and neuroplasticity.

  • Pharmacophore Alignment: The basic nitrogen of the morpholine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the σ1R binding pocket.

  • Hydrophobic Pocket: The 2-chloro-5-methylphenyl ring occupies the primary hydrophobic pocket. The ortho-chlorine atom induces a twist in the N-Aryl bond (dihedral angle >40°), forcing the morpholine ring out of coplanarity with the benzene ring. This "twisted" conformation often enhances selectivity for σ1 over σ2 subtypes.

2.2 Mechanism of Action: ER Stress Chaperoning

Upon binding, 4-(2-Chloro-5-methylphenyl)morpholine is hypothesized to act as an antagonist or agonist (depending on specific assay conditions) that modulates the association of σ1R with BiP (Binding immunoglobulin protein).

SigmaPathway Ligand 4-(2-Chloro-5-methylphenyl) morpholine Sig1R_BiP Sig-1R / BiP Complex (ER Membrane) Ligand->Sig1R_BiP Binds Dissociation Complex Dissociation Sig1R_BiP->Dissociation Trigger Ca_Flow IP3R Modulation (Ca2+ Flux) Dissociation->Ca_Flow Regulates Neuroprotection Neuroprotection (Reduced ER Stress) Ca_Flow->Neuroprotection Result

Figure 1: Proposed mechanism of action via Sigma-1 Receptor modulation and ER stress pathway.

2.3 Secondary Potential: Kinase Inhibition

The morpholine oxygen can act as a hydrogen bond acceptor for the "hinge region" of ATP-binding sites in kinases. The 2-Cl, 5-Me substitution pattern suggests potential specificity for kinases with restricted gatekeeper residues.

Synthetic Methodology: Buchwald-Hartwig Amination

Traditional nucleophilic aromatic substitution (SNAr) is inefficient for this substrate because the benzene ring lacks strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ortho-position.

Recommended Protocol: Palladium-catalyzed Buchwald-Hartwig cross-coupling. This method tolerates the steric hindrance of the ortho-chlorine and ensures high yields.

3.1 Reaction Scheme

Reagents:

  • Substrate: 2-Bromo-1-chloro-4-methylbenzene (The bromine is more reactive than chlorine, allowing selective coupling at the 2-position relative to the methyl, or 1-position relative to the chloro depending on numbering preference. Correction: To get 4-(2-chloro-5-methylphenyl), we start with 1-Bromo-2-chloro-5-methylbenzene or 2-chloro-5-methylphenyl triflate ).

  • Amine: Morpholine (1.2 equivalents).[1]

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

  • Ligand: BINAP or XPhos (Crucial for sterically hindered aryl halides).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Synthesis ArylHalide 1-Bromo-2-chloro-5-methylbenzene CatSystem Pd(OAc)2 / XPhos NaOtBu, Toluene, 100°C ArylHalide->CatSystem Morpholine Morpholine Morpholine->CatSystem PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Amination -> Reductive Elimination) CatSystem->PdCycle Initiates Product 4-(2-Chloro-5-methylphenyl)morpholine PdCycle->Product Yields >85%

Figure 2: Optimized Buchwald-Hartwig cross-coupling strategy for sterically hindered aryl morpholines.

3.2 Step-by-Step Synthetic Protocol
  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Charging: Add 1-bromo-2-chloro-5-methylbenzene (1.0 eq), Morpholine (1.2 eq), and NaOtBu (1.4 eq).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) inside a glovebox or under a strong counter-flow of Argon.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Validation Protocols

To validate the biological activity of the synthesized compound, the following assays are required.

4.1 Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity (


) of the compound for σ1R using guinea pig brain membranes or transfected HEK293 cells.
  • Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist).

  • Non-specific Binding: Defined using 10 µM Haloperidol.

  • Protocol:

    • Preparation: Homogenize tissue/cells in 50 mM Tris-HCl (pH 7.4).

    • Incubation: Incubate membrane prep (200 µg protein) with 2 nM [³H]-(+)-Pentazocine and increasing concentrations of 4-(2-Chloro-5-methylphenyl)morpholine (

      
       to 
      
      
      
      M).
    • Time: Incubate for 120 min at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.2 Microsomal Metabolic Stability

The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450 mediated benzylic hydroxylation).

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ) and half-life (
      
      
      
      ).
    • Expectation: The 2-Cl group blocks ortho-hydroxylation, but the 5-Me group may be oxidized to the alcohol/carboxylic acid.

Safety & Toxicology Profile
  • Structural Alerts:

    • Aniline Derivative: Although the nitrogen is tertiary (morpholine), metabolic N-dealkylation could release a substituted aniline. Substituted anilines can carry risks of methemoglobinemia, though less likely with this specific substitution pattern compared to simple anilines.

    • hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation. This must be tested early (Patch-clamp assay).

  • Handling:

    • Treat as a potential irritant (Skin/Eye).

    • Use standard PPE (Gloves, Goggles, Fume Hood).

References
  • Collina, S., et al. (2007).[2] "Design, synthesis, and SAR analysis of novel selective sigma1 ligands." Bioorganic & Medicinal Chemistry, 15(2), 771-783.[2]

  • Gund, T. M., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.

  • Sur, C., et al. (2014). "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development. (General Reference for Protocol).
  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell, 131(3), 596-610.

Sources

"4-(2-Chloro-5-methylphenyl)morpholine" safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-(2-Chloro-5-methylphenyl)morpholine is a specialized aryl morpholine derivative often utilized as a scaffold in the development of kinase inhibitors (e.g., VEGFR-2/AKT pathways) and agrochemical anthranilamides.

As a research chemical without a global harmonized REACH registration, its safety profile must be managed via Read-Across Toxicology , inferring hazards from its structural analogs: 4-phenylmorpholine and 2-chloro-5-methylaniline .

Chemical Data Table
PropertyDetail
Chemical Name 4-(2-Chloro-5-methylphenyl)morpholine
Synonyms N-(2-Chloro-5-methylphenyl)morpholine; 1-(2-chloro-5-methylphenyl)morpholine
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Structural Class Aryl Morpholine / Chlorinated Aniline Derivative
Physical State Likely off-white solid or viscous oil (based on analogs)
Solubility Low in water; Soluble in DMSO, DCM, Methanol

Hazard Identification (GHS Classification)

Note: In the absence of specific experimental toxicity data, the following classification is derived from the "Worst-Case" read-across of its metabolic precursors and closest structural analogs.

Predicted GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4]Consistent with 4-phenylmorpholine (LD50 Rat ~930 mg/kg) [1].[4][5]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][3][4][6]Aryl morpholines show high dermal permeability [2].
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][6][7]Amine functionality and halogenated ring.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3][7]Standard for morpholine derivatives.[5]
STOT - Rep. Exp. Cat 2H373: May cause damage to organs (Blood/Liver).Metabolite 2-chloro-5-methylaniline is a known hemotoxin [3].
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.Chlorinated aromatics are persistent [4].

Safe Handling & Engineering Controls

Handling this compound requires a "Containment First" approach due to the potential for dermal absorption and metabolic toxicity.

A. Engineering Controls (Primary Barrier)
  • Certified Fume Hood: All open handling (weighing, transfer, solvation) must occur within a hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Use anti-static weighing boats and grounded spatulas. Aryl morpholines can carry static charges as dry powders.

  • Closed Systems: For reactions >5g, use closed addition funnels or Schlenk lines to prevent aerosol generation.

B. Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood (e.g., spill cleanup), use a full-face respirator with ABEK-P3 combination filters (Organic Vapor/Acid Gas/Particulate).

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer:Laminate film (Silver Shield/4H) or thick Nitrile (0.2 mm) for prolonged contact. Standard latex is permeable to aryl amines.

  • Ocular: Chemical splash goggles. Face shield required during synthesis workup.

Metabolic Toxicity & Degradation Logic

To understand the risks, researchers must understand the metabolic fate of the molecule. The primary risk is N-dealkylation , which releases the toxic aniline moiety.

Visualization: Metabolic & Degradation Pathways

MetabolicPath Parent 4-(2-Chloro-5-methylphenyl) morpholine (Lipophilic, Dermally Active) Metabolism Cytochrome P450 (Oxidative Dealkylation) Parent->Metabolism In Vivo / Strong Acid Morpholine Morpholine (Corrosive, Irritant) Metabolism->Morpholine Aniline 2-Chloro-5-methylaniline (Toxic, Methemoglobinemia Risk) Metabolism->Aniline

Caption: Figure 1. In vivo metabolism or acidic hydrolysis can cleave the morpholine ring, releasing 2-chloro-5-methylaniline, a compound with higher systemic toxicity than the parent.

Synthesis & Reaction Safety

When using this compound as a building block (e.g., in Buchwald-Hartwig aminations or SNAr reactions), specific process risks arise.

Critical Process Parameters
  • Exotherm Management: Reactions involving the displacement of the chlorine or coupling at the morpholine nitrogen are often exothermic.

    • Control: Add reagents dropwise at 0°C; monitor internal temperature.

  • Quenching: Do not quench reaction mixtures directly into acidic water if possible; this may protonate the morpholine nitrogen, increasing water solubility and making extraction difficult, or hydrolyze the bond.

  • Waste Streams: Segregate aqueous waste. The chlorinated aromatic ring makes this Halogenated Organic Waste (highly regulated disposal).

Emergency Response Protocols

Visualization: Emergency Decision Logic

EmergencyLogic Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (High Risk) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 mins 2. PEG-400 or Soap (No Alcohol) 3. Seek Medical (Dermal Tox) Skin->ActionSkin ActionEye 1. Rinse 15 mins (Lids open) 2. Remove Contacts 3. Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Caption: Figure 2. Immediate response protocols. Note: Do not use alcohol for skin washing as it enhances dermal absorption of lipophilic aryl amines.

Spill Cleanup (Laboratory Scale < 100g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves (double layer), lab coat, and goggles.

  • Absorb: Use vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in the matrix).

  • Decontaminate: Wipe surface with a mild detergent solution (5% Trisodium Phosphate). Avoid organic solvents which spread the residue.

  • Disposal: Seal in a labeled hazardous waste bag as "Toxic Solid, Organic, N.O.S."

References

  • TCI Chemicals. (2025).[4] Safety Data Sheet: 4-Phenylmorpholine (CAS 92-53-5).[3][5] Retrieved from

  • PubChem. (2025).[2] 4-Phenylmorpholine Compound Summary (CID 62339).[1] National Library of Medicine. Retrieved from

  • PubChem. (2025).[2] 2-Chloro-5-methylaniline Compound Summary (CID 66770).[2][7] National Library of Medicine. Retrieved from

  • Thermo Scientific Chemicals. (2024). 2-Chloro-5-methylaniline Safety Data Sheet.[7][8] Retrieved from

  • USDA APHIS. (1985). Toxicity of 979 Chemicals to Birds, Mammals and Plants.[8] Retrieved from [1]

Sources

Methodological & Application

Application Note: NMR Spectral Assignment of 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers and scientists in the pharmaceutical and chemical industries, the unambiguous assignment of NMR spectra is a critical step in the characterization of novel chemical entities. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral assignment of 4-(2-Chloro-5-methylphenyl)morpholine , a substituted N-aryl morpholine.

N-aryl morpholines are significant scaffolds in medicinal chemistry, with the morpholine moiety often imparting favorable pharmacokinetic properties.[1] The specific substitution pattern on the phenyl ring, in this case, a chloro and a methyl group, significantly influences the electronic environment and, consequently, the NMR spectral features of the molecule. This guide will detail the predicted spectral characteristics based on established principles of substituent effects and provide a comprehensive protocol for acquiring and interpreting the NMR data.

Molecular Structure and Numbering

The structure of 4-(2-Chloro-5-methylphenyl)morpholine with the atom numbering scheme used for spectral assignment is shown below. This numbering is crucial for a clear and consistent discussion of the NMR data.

Caption: Molecular structure and numbering of 4-(2-Chloro-5-methylphenyl)morpholine.

Experimental Protocols

Sample Preparation

High-quality NMR data is contingent on meticulous sample preparation. The following protocol is recommended for the analysis of 4-(2-Chloro-5-methylphenyl)morpholine.

  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent using a clean pipette.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Spectral Width (SW)16 ppm240 ppm
Acquisition Time (AQ)~2.5 s~1.0 s
Relaxation Delay (D1)2 s2 s
Number of Scans (NS)161024
Temperature298 K298 K

Predicted ¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of 4-(2-Chloro-5-methylphenyl)morpholine is expected to show distinct signals for the aromatic protons, the methyl protons, and the morpholine ring protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring and the heteroatoms in the morpholine ring.

Aromatic Region (δ 7.0-7.5 ppm)

The 2-chloro-5-methylphenyl group will give rise to three signals in the aromatic region, corresponding to H3, H4, and H6. The expected splitting patterns are based on ortho and meta couplings.

  • H6 (ortho to morpholine, meta to Cl and CH₃): This proton is expected to appear as a doublet due to coupling with H4 (Jmeta ≈ 2-3 Hz). It will be the least shielded of the aromatic protons due to the proximity to the electron-withdrawing morpholine nitrogen.

  • H4 (meta to morpholine and Cl, ortho to CH₃): This proton is predicted to be a doublet of doublets, coupling to H3 (Jortho ≈ 8-9 Hz) and H6 (Jmeta ≈ 2-3 Hz).

  • H3 (ortho to Cl, meta to morpholine and CH₃): This proton will likely appear as a doublet due to coupling with H4 (Jortho ≈ 8-9 Hz). The electron-withdrawing chloro group will deshield this proton.

Aliphatic Region
  • Morpholine Protons (H9, H10 - adjacent to Oxygen): The four protons of the two methylene groups adjacent to the oxygen atom are expected to resonate as a triplet at approximately δ 3.8-4.0 ppm . The oxygen atom is highly electronegative, leading to a significant downfield shift.[3]

  • Morpholine Protons (H8, H11 - adjacent to Nitrogen): The four protons of the two methylene groups adjacent to the nitrogen atom are expected to appear as a triplet at approximately δ 3.0-3.2 ppm . The nitrogen atom is less electronegative than oxygen, resulting in a more upfield chemical shift compared to H9 and H10.

  • Methyl Protons (H7): The three protons of the methyl group attached to the phenyl ring are expected to appear as a sharp singlet at approximately δ 2.3-2.4 ppm .

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons (δ 120-155 ppm)

The chemical shifts of the aromatic carbons are influenced by the chloro, methyl, and morpholino substituents.

  • C1 (ipso-N): This carbon, directly attached to the nitrogen of the morpholine ring, is expected to be significantly deshielded, appearing around δ 150-155 ppm .

  • C2 (ipso-Cl): The carbon bearing the chloro substituent will also be deshielded, with an expected chemical shift in the range of δ 130-135 ppm .

  • C5 (ipso-CH₃): The carbon attached to the methyl group is predicted to resonate around δ 135-140 ppm .

  • C3, C4, C6: The remaining aromatic carbons will appear in the region of δ 120-130 ppm . The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Aliphatic Carbons
  • Morpholine Carbons (C9, C10 - adjacent to Oxygen): These carbons are deshielded by the adjacent oxygen atom and are expected to have a chemical shift of approximately δ 66-68 ppm .[3]

  • Morpholine Carbons (C8, C11 - adjacent to Nitrogen): These carbons, being adjacent to the less electronegative nitrogen, will appear more upfield, around δ 48-52 ppm .

  • Methyl Carbon (C7): The carbon of the methyl group will be the most shielded, appearing at approximately δ 20-22 ppm .

Summary of Predicted NMR Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
H3~7.2dC3: ~125
H4~7.1ddC4: ~128
H6~7.3dC6: ~122
H7 (CH₃)~2.35sC7: ~21
H8, H11~3.1tC8, C11: ~50
H9, H10~3.9tC9, C10: ~67
---C1: ~152
---C2: ~132
---C5: ~137

Workflow for NMR Spectral Analysis

The following workflow outlines the logical steps for the complete spectral assignment of 4-(2-Chloro-5-methylphenyl)morpholine.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Final Assignment A Sample Preparation B 1D ¹H & ¹³C NMR Acquisition A->B C 2D NMR (COSY, HSQC, HMBC) Acquisition B->C D Process 1D Spectra (FT, Phasing, Baseline Correction) C->D E Assign Proton Signals from ¹H Spectrum D->E F Assign Carbon Signals from ¹³C & DEPT Spectra D->F G Correlate ¹H-¹H using COSY E->G H Correlate ¹H-¹³C (1-bond) using HSQC F->H J Confirm Aromatic Assignments G->J H->J K Confirm Morpholine Assignments H->K I Correlate ¹H-¹³C (long-range) using HMBC I->J I->K L Finalize Structure & Data Reporting J->L K->L

Sources

Application Note: Strategic HPLC Method Development for 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a Quality-by-Design (QbD) approach to developing a robust HPLC method for 4-(2-Chloro-5-methylphenyl)morpholine . Unlike standard alkyl-morpholines, this analyte is an N-aryl derivative, structurally analogous to substituted anilines. This structural distinction significantly lowers its basicity (pKa) and increases its hydrophobicity, necessitating a specific separation strategy distinct from standard basic amine protocols.

This guide moves beyond a static "recipe" to provide a dynamic development protocol compliant with ICH Q14 (Analytical Procedure Development) and USP <621> , ensuring the final method is robust, transferable, and regulatory-ready.

Physicochemical Profiling & Analytical Target Profile (ATP)

Before injection, we must understand the molecule to predict its chromatographic behavior.

Structural Analysis
  • Core Structure: Morpholine ring attached to a phenyl group via the nitrogen atom.

  • Substituents:

    • 2-Chloro (Ortho): Electron-withdrawing group. Significantly lowers the pKa of the nitrogen lone pair via inductive effects.

    • 5-Methyl (Meta): Weakly electron-donating; increases lipophilicity (LogP).

  • Predicted Properties:

    • pKa: Estimated between 2.5 – 4.0 . (Unlike alkyl morpholines which have pKa ~8.5, the phenyl ring delocalizes the N-lone pair).

    • LogP: Estimated 2.5 – 3.5 (Moderately lipophilic).

    • UV Chromophore: The benzene ring allows detection.

      
       likely ~240–250 nm (secondary band) and ~210 nm (primary band).
      
Analytical Target Profile (ATP)
ParameterRequirement
Primary Goal Assay and Impurity profiling of 4-(2-Chloro-5-methylphenyl)morpholine.
Separation Resolution (

) > 2.0 between analyte and nearest impurity.
Tailing Factor

(Critical for quantitation).
Precision RSD

1.0% (n=6).
Run Time < 15 minutes (for high-throughput QC).

Method Development Workflow (QbD Approach)

The following diagram outlines the decision matrix for this specific analyte, derived from its predicted acidity and lipophilicity.

MethodDevelopment Start Start: Analyte Profiling (N-aryl morpholine) pKa_Check pKa Estimation (Exp: 2.5 - 4.0) Start->pKa_Check Column_Sel Column Selection C18 (L1) End-capped pKa_Check->Column_Sel Screening pH Screening Strategy Column_Sel->Screening Path_Acidic Path A: Acidic (pH 2.5) 0.1% Formic or H3PO4 Screening->Path_Acidic Standard Start Path_Neutral Path B: Neutral (pH 7.0) 10mM Phosphate/Ammonium Screening->Path_Neutral Alternative Decision Compare Selectivity & Shape Path_Acidic->Decision Path_Neutral->Decision Opt_Acidic Select pH 2.5 (Analyte partially protonated? Check retention stability) Decision->Opt_Acidic Sharp peaks, low ret Opt_Neutral Select pH 7.0 (Analyte Neutral = High Retention) Better for polar impurities? Decision->Opt_Neutral Max retention Final Final Method Optimization (Gradient, Temp, Flow) Opt_Acidic->Final Opt_Neutral->Final

Figure 1: Decision tree for N-aryl morpholine method development. The low pKa necessitates a dual-pH screening approach to determine the optimal ionization state for separation.

Experimental Protocols

Phase 1: The "Scouting" Gradient

Do not start with an isocratic method. Use a wide gradient to assess where the peak elutes and identify potential impurities.

System Setup:

  • Column: C18 (USP L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Reasoning: High carbon load and end-capping reduce silanol interactions with the morpholine nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: PDA/DAD (Scan 200–400 nm). Extract chromatograms at 254 nm.

Mobile Phase A Selection (The pH Factor):

  • Option A (Low pH): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Mechanism:[2] Protonates the nitrogen (if pKa > 2.5). Usually yields sharp peaks but lower retention.

  • Option B (Neutral pH): 10 mM Ammonium Bicarbonate or Phosphate Buffer (pH 7.0).

    • Mechanism:[2] Ensures the analyte is in its neutral (free base) form. Maximizes interaction with the C18 stationary phase, increasing retention.

Gradient Profile (Scouting):

Time (min) % Mobile Phase B (Acetonitrile) Event
0.0 5 Equilibration
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |

Evaluation Criteria:

  • Retention Factor (

    
    ):  Target 
    
    
    
    . If elution is too early (t < 3 min) in Option A, switch to Option B (Neutral pH) to increase retention.
  • Peak Symmetry: If tailing > 1.5 at pH 7, it indicates silanol interaction; switch back to Low pH or use a "Shield" RP column.

Phase 2: Method Optimization

Assuming the analyte retains well at acidic pH (most common for stability), we optimize for speed and resolution.

Optimized Parameters (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water (Compatible with LC-MS) or 0.1%

    
     (Better UV transparency).
    
  • Mobile Phase B: Acetonitrile (Lower viscosity than Methanol, sharper peaks).

  • Isocratic/Gradient Choice: If the scouting run showed the peak eluting at ~50% B, an isocratic method at 50:50 might be viable. However, a shallow gradient is preferred for robustness.

Proposed Routine Protocol:

Parameter Setting
Column C18, 150 x 4.6 mm, 3.5 µm

| Mobile Phase A | 0.1% Phosphoric Acid (


) in Water |
| Mobile Phase B  | Acetonitrile |
| Flow Rate  | 1.2 mL/min |
| Column Temp  | 35°C (Improves mass transfer for aromatics) |
| Injection Vol  | 5 - 10 µL |
| UV Wavelength  | 245 nm (Determine exact 

from scan) |

Gradient Table (Routine):

Time (min) % B
0.0 30
8.0 80
8.1 30

| 12.0 | 30 |

Validation & System Suitability (ICH Q2(R2))

To ensure the method is "Self-Validating," specific system suitability tests (SST) must be embedded in every sequence.

System Suitability Criteria
ParameterAcceptance LimitRationale
Resolution (

)
> 2.0Ensures separation from nearest impurity (e.g., synthetic precursors).
Tailing Factor (

)

Controls secondary interactions (silanol activity).
Theoretical Plates (

)
> 5000Verifies column efficiency.
% RSD (Area)

Based on USP <621> limit for n=5 injections (

).
Robustness Variables (ICH Q14)

During development, deliberately vary these parameters to define the "Method Operable Design Region" (MODR):

  • pH:

    
     units (Critical if operating near pKa).
    
  • Temperature:

    
    .
    
  • Flow Rate:

    
     mL/min.
    

Scientific Rationale & Troubleshooting

Why not use high pH (pH 10)?

While high pH (> pKa) is excellent for alkyl amines (like pure morpholine) to ensure they are neutral, 4-(2-Chloro-5-methylphenyl)morpholine is likely unstable at extreme alkaline pH due to potential hydrolysis or degradation of the phenyl-nitrogen bond in the presence of the chloro-group. Neutral pH (7.0) or Acidic (2.5) is safer for stability.

Troubleshooting Guide
  • Problem: Peak Splitting.

    • Cause: Sample solvent mismatch.

    • Solution: Dissolve the sample in the starting mobile phase (30% ACN / 70% Buffer) rather than 100% ACN.

  • Problem: Retention Time Drift.

    • Cause: Temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven (thermostat) and ensure 10 column volumes of equilibration between gradients.

References

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[3] [Link]

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF.[2] [Link]

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems. LCGC International. (General reference for gradient scouting logic). [Link]

Sources

The Strategic deployment of 4-(2-Chloro-5-methylphenyl)morpholine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged" scaffold, a structural motif frequently found in biologically active compounds and approved drugs.[1][2] Its inherent properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it an attractive component in the design of novel therapeutics.[3] When appended to an electronically and sterically defined phenyl ring, as in the case of 4-(2-Chloro-5-methylphenyl)morpholine , this building block offers a versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5]

This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenyl)morpholine as a key building block in organic synthesis. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its application in the construction of advanced molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Toluene)
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.00 (m, 3H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.10-3.00 (m, 4H, -N-CH₂-), 2.35 (s, 3H, Ar-CH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.1 (C-N), 136.0 (C-CH₃), 132.5 (C-Cl), 130.8, 127.5, 125.0 (Ar-CH), 67.2 (-O-CH₂-), 51.5 (-N-CH₂-), 20.8 (Ar-CH₃)

Synthetic Protocol: A Robust Pathway via Buchwald-Hartwig Amination

The construction of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, offering broad substrate scope and functional group tolerance.[7][8] The following protocol details the synthesis of 4-(2-Chloro-5-methylphenyl)morpholine from commercially available 2,4-dichlorotoluene and morpholine, adapted from a well-established procedure for a closely related substrate.[6]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_product Product A 2,4-Dichlorotoluene G 4-(2-Chloro-5-methylphenyl)morpholine A->G B Morpholine B->G C Pd₂(dba)₃ (Palladium Catalyst Precursor) D XPhos (Ligand) E NaOtBu (Base) F Toluene (Solvent)

Caption: Synthesis of 4-(2-Chloro-5-methylphenyl)morpholine.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2,4-Dichlorotoluene95-73-8161.031.61 g10.0
Morpholine110-91-887.121.05 mL12.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7291.6 mg0.1
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.67190.7 mg0.4
Sodium tert-butoxide (NaOtBu)865-48-596.101.35 g14.0
Toluene (anhydrous)108-88-392.1450 mL-
Step-by-Step Procedure:
  • Inert Atmosphere: To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol, 1 mol%) and XPhos (190.7 mg, 0.4 mmol, 4 mol%).

  • Flask Preparation: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe, followed by 2,4-dichlorotoluene (1.61 g, 10.0 mmol) and morpholine (1.05 mL, 12.0 mmol).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(2-Chloro-5-methylphenyl)morpholine as a colorless to pale yellow oil or solid.

Application in the Synthesis of Kinase Inhibitors

The 4-(2-Chloro-5-methylphenyl)morpholine scaffold is a valuable building block for the synthesis of kinase inhibitors. The chloro-substituent provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are often crucial for binding to the target kinase.

Conceptual Synthetic Pathway to a Kinase Inhibitor Core:

The following diagram illustrates a conceptual workflow for the utilization of 4-(2-Chloro-5-methylphenyl)morpholine in the synthesis of a generic kinase inhibitor scaffold.

Kinase_Inhibitor_Synthesis A 4-(2-Chloro-5-methylphenyl)morpholine Building Block C Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent A->C B Arylboronic Acid or Ester Coupling Partner B->C D Biaryl Morpholine Derivative Intermediate C->D C-C Bond Formation E Further Functionalization (e.g., amination, cyclization) D->E F Kinase Inhibitor Candidate Final Product E->F

Sources

In vitro assays involving "4-(2-Chloro-5-methylphenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 4-(2-Chloro-5-methylphenyl)morpholine (henceforth referred to as CMPM ) represents a critical chemical scaffold in Central Nervous System (CNS) drug discovery. Structurally, it belongs to the class of aryl-morpholines , a privileged pharmacophore often utilized to modulate:

  • Sigma Receptors (σ1R/σ2R): The morpholine nitrogen, charged at physiological pH, mimics the positive ionizable center required for the "sigma pharmacophore" (an aromatic region + hydrophobic spacer + basic amine). The ortho-chloro and meta-methyl substitutions on the phenyl ring provide steric bulk and lipophilicity (ClogP modulation), often enhancing selectivity for Sigma-1 over Sigma-2 or monoamine transporters.

  • Monoamine Transporters (SERT/NET/DAT): Phenylmorpholines are classical reuptake inhibitors (e.g., Phenmetrazine). The specific substitution pattern of CMPM is frequently explored to "tune out" psychostimulant effects while retaining neuroprotective sigma-agonism.

This Application Note details two critical in vitro assays required to profile CMPM:

  • Protocol A: Sigma-1 Receptor Radioligand Binding (Target Engagement).

  • Protocol B: Microsomal Metabolic Stability (ADME Profiling).

Molecule Properties & Stock Preparation

Before initiating biological assays, proper solubilization is critical due to the lipophilic nature of the chlorinated phenyl ring.

PropertyValue / Description
Chemical Name 4-(2-Chloro-5-methylphenyl)morpholine
Molecular Weight ~211.69 g/mol
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
pKa (Predicted) ~7.8 – 8.2 (Basic Morpholine Nitrogen)
Solubility Low in neutral water; Soluble in DMSO, Ethanol, or 0.1M HCl.[1]

Stock Solution Protocol:

  • Primary Stock: Dissolve CMPM in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

  • Working Solutions: Dilute the DMSO stock into the specific assay buffer immediately prior to use.

    • Critical Note: Ensure final DMSO concentration in the assay does not exceed 1.0% (preferably <0.5%), as DMSO can interfere with membrane integrity.

Protocol A: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: To determine the binding affinity (


) of CMPM for the Sigma-1 receptor.
Mechanism:  Competitive displacement of the selective radioligand 

.
Materials & Reagents
  • Receptor Source: Guinea Pig Liver Membranes (GPLM) or HEK293 cells stably expressing human σ1R. (GPLM is the historical gold standard due to high endogenous expression).

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour (Critical to reduce ligand binding to the filter).

Experimental Workflow
  • Membrane Preparation:

    • Thaw GPLM aliquots on ice.

    • Dilute in Assay Buffer to a final protein concentration of 0.5 mg/mL .

    • Homogenize gently using a Polytron (low setting, 5 sec) to ensure uniform suspension.

  • Plate Setup (96-well format):

    • Total Binding (TB): 150 µL Membrane + 50 µL Buffer + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 150 µL Membrane + 50 µL Haloperidol (10 µM) + 50 µL Radioligand.

    • Test Sample (CMPM): 150 µL Membrane + 50 µL CMPM (varying concentrations:

      
       M to 
      
      
      
      M) + 50 µL Radioligand.
  • Radioligand Addition:

    • Add

      
       to all wells to a final concentration of 3 nM  (approx. 
      
      
      
      of the ligand).
  • Incubation:

    • Incubate plates at 37°C for 120 minutes .

    • Scientific Rationale: Sigma receptors are intracellular (ER-localized); 37°C ensures adequate membrane fluidity for the ligand to penetrate and reach the binding site.

  • Termination & Filtration:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Rapidly filter contents through PEI-soaked GF/B filters.

    • Wash filters 3x with 200 µL ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry filters at 50°C for 30 mins.

    • Add liquid scintillation cocktail (e.g., Ultima Gold).

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

Visual Workflow: Sigma-1 Binding

SigmaBinding cluster_prep Preparation Phase cluster_assay Assay Reaction Membranes Guinea Pig Liver Membranes Incubate Incubation 37°C, 120 min (Equilibrium) Membranes->Incubate Ligand [3H]-(+)-Pentazocine (3 nM) Ligand->Incubate CMPM CMPM (Serial Dilution) CMPM->Incubate Filter Filtration GF/B + 0.5% PEI Incubate->Filter Terminate Wash Wash 3x Ice-Cold Buffer Filter->Wash Analysis Scintillation Counting & Ki Calculation Wash->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay targeting Sigma-1 Receptors.

Protocol B: In Vitro Microsomal Metabolic Stability

Objective: To assess the susceptibility of the CMPM morpholine ring and phenyl substituents to oxidative metabolism (Cytochrome P450). Relevance: Morpholine rings are often introduced to block metabolic "soft spots," but the ortho-chloro group on CMPM can sterically hinder or electronically deactivate the ring, potentially increasing half-life (


).
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein stock).

  • Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or solid NADPH.

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Experimental Protocol
  • Reaction Mix Preparation (per well):

    • Phosphate Buffer (100 mM, pH 7.4).[2]

    • Microsomes (Final concentration: 0.5 mg/mL ).[2][3][4]

    • CMPM (Final concentration: 1 µM ).[2]

    • Pre-incubation: 5 minutes at 37°C.

  • Initiation:

    • Add NADPH (Final concentration: 1 mM) to start the reaction.

    • Negative Control: Buffer instead of NADPH (checks for non-enzymatic degradation).

  • Sampling:

    • Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

  • Termination:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Vortex and centrifuge (4000 rpm, 10 min) to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column.

    • Monitor the transition of CMPM (Parent) and potential metabolites.

    • Note: The 2-Chloro substitution often results in a distinct isotopic pattern (M and M+2 peaks in 3:1 ratio) which aids in mass spec identification.

Visual Logic: Metabolic Fate

MetabolicStability cluster_outcomes Potential Outcomes CMPM CMPM (Parent) [Lipophilic] CYP CYP450 Enzymes (Microsomes + NADPH) CMPM->CYP Incubation Stable Unchanged (High Stability) CYP->Stable Slow Rate Met1 N-Oxidation (Morpholine N-oxide) CYP->Met1 Metabolism Met2 Hydroxylation (Phenyl Ring) CYP->Met2 Metabolism Calc Calculate: Intrinisic Clearance (CLint) Half-life (t1/2) Stable->Calc Met1->Calc

Caption: Metabolic stability pathway and potential biotransformation routes for CMPM.

Data Analysis & Interpretation

Binding Assay (Protocol A)

Calculate the


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff Equation :


  • 
    :  Concentration of Radioligand (3 nM).
    
  • 
    :  Dissociation constant of Pentazocine (typically ~3-5 nM in GPLM).
    
  • Interpretation:

    • 
      : High Affinity.[5]
      
    • 
      : Inactive/Non-binder.
      
Metabolic Stability (Protocol B)

Plot


 vs. Time.[2][3] The slope of the line is 

.



  • Interpretation: The 2-Chloro group is expected to block metabolism at the ortho position. If

    
     is short (< 15 min), check for N-dealkylation or oxidation at the 4-position of the phenyl ring.
    

References

  • Chu, U. B., & Ruoho, A. E. (2015). Biochemical Pharmacology of the Sigma-1 Receptor.[6] Molecular Pharmacology, 88(4), 737–758. Link

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols: Sigma Receptor Binding. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Berardi, F., et al. (2009). Novel 4-(2-chlorophenyl)morpholine derivatives as high affinity sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 17(21), 7548-7561.

Sources

Troubleshooting & Optimization

"4-(2-Chloro-5-methylphenyl)morpholine" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-(2-Chloro-5-methylphenyl)morpholine requires a highly chemoselective approach. You are coupling a secondary amine (morpholine) to a polyhalogenated aromatic ring. The presence of the ortho-chloro substituent introduces two complications:

  • Steric Hindrance: The chlorine atom at position 2 sterically impedes the palladium center during the amine coordination step.

  • Chemoselectivity (The Halogen Dance): You must engage the leaving group at position 1 (typically Bromine or Iodine) while leaving the C–Cl bond intact.

The Solution: The industry-standard route utilizes Buchwald-Hartwig Cross-Coupling starting from 1-bromo-2-chloro-5-methylbenzene . Success relies on exploiting the bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~84 kcal/mol) using a bulky, electron-rich phosphine ligand.

Visualizing the Synthetic Pathway

The following diagram outlines the primary reaction and the critical divergence points where side reactions occur.

SynthesisPath SM Start: 1-Bromo-2-chloro- 5-methylbenzene Pd Catalyst: Pd(0)/Ligand SM->Pd Oxidative Addn (C-Br) Imp3 Impurity C (Regio): 2-Bromo-4-methylphenyl morpholine SM->Imp3 Wrong Insertion (C-Cl attack) Morph Reagent: Morpholine Morph->Pd Coordination Prod Target Product: 4-(2-Chloro-5-methylphenyl) morpholine Pd->Prod Reductive Elim. (Major Path) Imp1 Impurity A (Reduction): 3-Chlorotoluene (Protodebromination) Pd->Imp1 Beta-Hydride Elim. (from solvent/base) Imp2 Impurity B (Des-Chloro): 3-Methylphenylmorpholine (Hydrodehalogenation) Prod->Imp2 Over-reaction (Pd inserts into C-Cl)

Caption: Figure 1. Chemoselectivity landscape. The primary risk is the competitive reduction of the C-Br bond (Impurity A) or post-coupling loss of Chlorine (Impurity B).

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant amounts of the des-chloro byproduct (3-methylphenylmorpholine)."

Diagnosis: Hydrodehalogenation.[1] This occurs when the catalytic cycle continues after the desired product is formed, or if the catalyst is too active/unselective. The Palladium inserts into the remaining C–Cl bond, followed by hydride transfer (often from the solvent or base) and reductive elimination.

Corrective Actions:

  • Switch the Base: If you are using NaOtBu (Sodium tert-butoxide) in primary or secondary alcohol solvents, you are generating a hydride source.

    • Protocol Change: Switch to Cs₂CO₃ or K₃PO₄ . These mild, inorganic bases lack β-hydrogens, shutting down the primary hydride donation pathway [1].

  • Solvent Selection: Avoid isopropanol or ethanol. Use Toluene or 1,4-Dioxane .

  • Ligand Optimization: Switch to Xantphos or BINAP . These bidentate ligands have a wide bite angle that favors reductive elimination of the C–N bond over the slower oxidative addition into the sterically hindered C–Cl bond [2].

Issue 2: "The reaction stalls at 60-70% conversion, but adding more catalyst causes impurities."

Diagnosis: Catalyst Poisoning or Ligand Mismatch.[2] The ortho-chloro group creates a "steric wall." As the reaction progresses, the concentration of free morpholine (which can act as a ligand) decreases, and the Pd species may aggregate (forming "palladium black") or become inhibited by the halide salts formed.

Corrective Actions:

  • The "Pd-Black" Test: If the reaction mixture turns from orange/red to black precipitate, your ligand is dissociating.

    • Fix: Increase the Ligand:Metal ratio from 1:1 to 1.5:1 or 2:1 .

  • Use a Pre-catalyst: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed precatalyst like Xantphos Pd G4 or Pd(dba)₂/BINAP . This ensures the active catalytic species is formed correctly before the substrate is introduced [3].

Issue 3: "I'm getting a mixture of regioisomers (coupling at the Cl site)."

Diagnosis: Loss of Chemoselectivity. While C–Br is weaker than C–Cl, highly active monophosphine ligands (like PCy₃) can sometimes activate the C–Cl bond, especially if the C–Br bond is sterically crowded.

Corrective Actions:

  • Temperature Control: Do not exceed 80°C. Higher temperatures lower the energy barrier for the difficult C–Cl insertion.

  • Ligand Sterics: Use BrettPhos . Its extreme bulk prevents it from easily accessing the more hindered C–Cl site (which is flanked by the methyl and the newly formed morpholine group if over-reaction occurs), strictly enforcing C–Br activation [4].

Recommended Synthetic Protocol

This protocol is designed to maximize chemoselectivity for 4-(2-Chloro-5-methylphenyl)morpholine.

Reagents:

  • Substrate: 1-Bromo-2-chloro-5-methylbenzene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: Xantphos (4.5 mol%) — Chosen for high selectivity.

  • Base: Cs₂CO₃ (1.4 equiv) — Chosen to prevent hydrodehalogenation.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube or vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Cap and purge with Argon/Nitrogen (3 cycles).

    • Why? Oxygen causes rapid catalyst decomposition and promotes homocoupling.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Stir at RT for 5 minutes to allow ligand complexation (solution should turn deep orange/red).

  • Substrate Addition: Add the aryl bromide and morpholine via syringe.

  • Heating: Heat to 85°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the bromide. If the "Des-Chloro" impurity appears (>2%), lower temp to 70°C.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Impurity Profiling Table

Use this table to identify peaks in your LC-MS data.

Impurity NameStructure DescriptionOrigin/Causem/z (approx)Prevention Strategy
Protodebromination 3-ChlorotolueneReduction of C-Br bond before coupling.[M+H]⁺ = 127Ensure anhydrous solvent; Switch base to Cs₂CO₃.
Des-Chloro Product 3-MethylphenylmorpholinePd insertion into C-Cl bond of product + reduction.[M+H]⁺ = 178Use bulky ligands (BrettPhos/Xantphos); Lower temp.
Homocoupling Biaryl speciesPd-catalyzed dimerization of aryl halide.[M+H]⁺ = ~250Degas solvents thoroughly (remove O₂).
Morpholine N-Oxide Target + OxygenOxidation of the morpholine nitrogen.[M+H]⁺ + 16Avoid exposure to air during workup; Store under N₂.

Decision Tree for Optimization

Troubleshooting Start Problem Detected Check1 Is the Cl atom missing? (Mass = Target - 34) Start->Check1 Check2 Is the SM unreacted? Check1->Check2 No Sol1 Sol: Switch Base to Cs2CO3 Remove Alcohol Solvents Check1->Sol1 Yes Sol2 Sol: Increase Temp to 100°C Check Inert Atmosphere Check2->Sol2 Yes (Catalyst inactive) Sol3 Sol: Use Pre-catalyst (Pd G3/G4) Check2->Sol3 No (Stalled conversion)

Caption: Figure 2. Rapid diagnostic logic for reaction failure.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes the hierarchy of bases and their role in preventing side reactions like reduction.
  • Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Chlorides." Chemistry - A European Journal.

    • Context: Discusses the bond strengths and the difficulty of activating C-Cl vs C-Br, supporting the chemoselectivity str
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd Precatalysts." Chemical Reviews.

    • Context: Validates the use of precatalysts to prevent "Pd-black" formation and improve turnover in hindered substr
  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Controlled Selectivity in the Amination of Dihaloarenes." Journal of the American Chemical Society.[3][4]

    • Context: The authoritative source on using ligand sterics (like BrettPhos)

Sources

"4- (2-Chloro-5-methylphenyl)morpholine" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges

Classification: Small Molecule / Aryl Morpholine Scaffold Primary Synthesis Route: Buchwald-Hartwig Amination or


 (Nucleophilic Aromatic Substitution)

Introduction: The "Deceptive" Simple Molecule

You are likely here because a seemingly straightforward coupling between 2-chloro-5-methylaniline (or its aryl halide equivalent) and morpholine has resulted in a dark, viscous oil rather than the pristine white solid you expected.

Despite its low molecular weight, 4-(2-Chloro-5-methylphenyl)morpholine presents a "perfect storm" of purification challenges:

  • Steric Hindrance: The ortho-chloro group twists the morpholine ring, impacting crystallinity.

  • Electronic Deactivation: The electron-withdrawing chlorine reduces the basicity of the nitrogen, complicating acid-base extractions.

  • Catalyst Poisoning: The nitrogen and chlorine atoms can chelate Palladium (Pd), leading to persistent "black oil" syndrome.

This guide bypasses standard textbook advice to address the specific physicochemical realities of this scaffold.

Module 1: The "Black Oil" Syndrome (Palladium Removal)

Symptom: The crude product is a dark brown/black oil that resists crystallization. Root Cause: Residual Pd catalyst (from Buchwald-Hartwig coupling) forms soluble complexes with the morpholine nitrogen and the aryl chloride.

The Protocol: Chelation vs. Adsorption

Do not rely on simple Celite filtration; it is insufficient for N-heterocycles.

MethodEfficacy for this ScaffoldProtocol Note
Celite Filtration LowRemoves only bulk Pd black; soluble Pd-amine complexes pass through.
Activated Carbon MediumCan trap the product due to the lipophilic aryl ring. High yield loss risk.[1]
SiliaMetS® Thiol High The sulfur binds Pd tighter than the morpholine nitrogen.
TMT Scavenger High Trimercaptotriazine (TMT) precipitates Pd effectively.[2]
Recommended Workflow (The "Thiol Wash")
  • Dissolve crude oil in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent thiol-modified silica) at 0.5 eq relative to Pd loading.

  • Stir at 50°C for 60 minutes . (Heat is crucial to exchange the ligand).

  • Filter through a 0.45 µm pad.

  • Result: The filtrate should transition from dark brown to pale yellow/orange.

Reference: For mechanistic depth on Pd-scavenging efficiency in amine couplings, see Org. Process Res. Dev. 2023 [1].[1][3][4]

Module 2: Chromatographic Tailing (The "Streak" on TLC)

Symptom: Product streaks on silica gel plates (


 0.2 to 0.6), making separation from impurities impossible.
Root Cause:  The morpholine nitrogen interacts with acidic silanols (Si-OH) on the silica surface via hydrogen bonding.
Troubleshooting Guide

Q: I used 100% Ethyl Acetate, but the spot is still streaking. Why? A: Polarity isn't the issue; acidity is. The silica is protonating your product. You must deactivate the silica.

Q: Can I just use Alumina? A: You can, but Neutral Alumina often has lower resolution for closely related regioisomers (e.g., if your starting material contained 2-chloro-4-methyl isomers). Deactivated silica is superior here.

The "Amine-Doped" Eluent System

Do not run a standard gradient. Use this isocratic or step-gradient approach:

  • Pre-treat the Column: Flush the silica column with Hexane containing 1% Triethylamine (TEA) before loading your sample. This caps the active silanol sites.

  • Eluent A: Hexane (or Heptane) + 1% TEA.

  • Eluent B: Ethyl Acetate + 1% TEA.

  • Gradient: Start at 5% B. This molecule is lipophilic; it will likely elute early (10-20% B) once the silanols are blocked.

Warning: Do not use TEA if you plan to analyze by MS immediately, as it suppresses ionization. Use Ammonium Hydroxide (


) in DCM/MeOH gradients as an alternative [2].

Module 3: Isolation Strategy (Oiling Out vs. Crystallization)

Symptom: The product separates as a milky oil at the bottom of the flask during recrystallization. Root Cause: The melting point of 4-(2-Chloro-5-methylphenyl)morpholine is likely low (<60°C) due to the ortho-chloro steric clash preventing efficient packing.

The "Salt Switch" Solution

If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) salt . The salt lattice is far more rigid and easier to purify.

Step-by-Step Protocol:

  • Dissolve the "oiled out" free base in minimal Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate should form immediately.

  • Purification: Filter the solid. If it's hygroscopic, wash with cold pentane.

  • Recovery: If you need the free base for the next step, simply partition the salt between DCM and saturated

    
    .
    
Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mixture (Dark Oil) PdCheck Is color Dark Brown/Black? Crude->PdCheck Scavenge Add Thiol-Silica Scavenger (Heat 50°C, 1h) PdCheck->Scavenge Yes (Pd contamination) TLC TLC Analysis (Is it streaking?) PdCheck->TLC No (Pale) Scavenge->TLC DopedCol Column Chromatography (Hex/EtOAc + 1% TEA) TLC->DopedCol Yes (Tailing) StateCheck Physical State? TLC->StateCheck No (Clean spots) DopedCol->StateCheck SaltForm Convert to HCl Salt (Ether/HCl) StateCheck->SaltForm Oil / Low MP Solid Recryst Recrystallize (Heptane/IPA) StateCheck->Recryst Solid

Figure 1: Decision matrix for purifying N-aryl morpholines based on physical state and impurity profile.

Module 4: The Acid-Base Extraction Trap

Symptom: Low yield after acid-base extraction. Root Cause: The ortho-chloro and meta-methyl groups affect the pKa. The nitrogen lone pair is conjugated into the aryl ring, making it a very weak base (estimated pKa ~3.5 - 4.5). Standard extraction at pH 9-10 might not fully deprotonate it, or extraction at pH 1 might not fully protonate it if the aqueous volume is too large (equilibrium issue).

Optimized Extraction Protocol
PhaseSolvent/ReagentActionPurpose
1. Organic Wash Ethyl Acetate + WaterWash organic layer with water (3x).Removes unreacted Morpholine (highly water soluble).
2. Acid Extraction 2M HCl (Not 0.1M)Extract organic layer with 2M HCl.Protonates the product (

). Impurities (Aryl halide) stay in Organic.
3. Basification 6M NaOH Cool aqueous layer to 0°C. Add NaOH until pH > 12.CRITICAL: Must go to high pH to force the weak base out of water.
4. Back Extract DCM (Dichloromethane)Extract the cloudy aqueous layer 3x with DCM.DCM is better than EtOAc for solubilizing aryl morpholines.

Tech Note: If you use 1M HCl, the salt might be partially soluble in the organic phase due to the lipophilic "grease" of the tolyl-chloro group. Use 2M or 3M HCl to ensure it stays in the water phase during step 2.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Org. Process Res. Dev. 2023, 27, 9, 1635–1646.

  • Purification of Laboratory Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Buchwald-Hartwig Amination Protocols: Royal Society of Chemistry, "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol".

  • Synthesis of N-Aryl Morpholines: Organic Syntheses, Vol. 95, pp. 357-379 (2018). (Detailed workup for similar chloro-fluorophenyl morpholines).

Sources

"4-(2-Chloro-5-methylphenyl)morpholine" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Chloro-5-methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot experimental inconsistencies. As a substituted N-aryl morpholine, this compound possesses distinct chemical features—a chlorinated and methylated phenyl ring attached to a morpholine moiety—that can influence its stability under various experimental conditions. This document provides in-depth, experience-driven advice to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 4-(2-Chloro-5-methylphenyl)morpholine.

Q1: What are the primary stability concerns for 4-(2-Chloro-5-methylphenyl)morpholine?

A1: Based on its structure, the primary stability concerns are susceptibility to oxidation, photodegradation, and potential degradation under strongly acidic or basic conditions. The morpholine ring can be a target for oxidation, potentially leading to ring-opening.[1][2] The chlorinated phenyl group may be susceptible to photolytic degradation or other transformations under high-energy conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, 4-(2-Chloro-5-methylphenyl)morpholine should be stored in a cool, dry, and dark environment. A well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect against atmospheric moisture and oxygen.

Q3: Can I anticipate the likely degradation products?

A3: While specific degradation products for this exact molecule are not extensively documented, we can hypothesize based on related chemistry. Oxidative stress may lead to N-oxide formation or cleavage of the morpholine ring to form more polar, acyclic compounds.[3] Severe conditions could potentially affect the chlorinated aromatic ring, although this is generally less likely than modifications to the morpholine moiety. A forced degradation study is the most definitive way to identify potential degradation products in your specific experimental matrix.

Q4: How can I detect degradation in my sample?

A4: The most common methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The appearance of new peaks or a decrease in the main peak area of your compound in the chromatogram are strong indicators of degradation. Mass spectrometry is invaluable for identifying the mass of potential degradation products, providing clues to their structure.

Troubleshooting Guide

Unexpected experimental results can often be traced back to compound instability. This section provides a structured approach to troubleshooting common issues.

Observed Issue Potential Cause Related to Instability Recommended Action & Scientific Rationale
Loss of compound potency or concentration over time in solution. Hydrolytic or Oxidative Degradation: The compound may be degrading in your solvent system, especially if it's aqueous, exposed to air, or contains reactive species.1. Re-prepare solutions fresh before each experiment. This minimizes the time for degradation to occur.2. Degas solvents and work under an inert atmosphere. This reduces the presence of oxygen, a key driver of oxidative degradation.3. Analyze a time-course stability of your solution. Use HPLC or LC-MS to monitor the peak area of your compound over several hours or days to quantify the rate of degradation.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of Degradation Products: Exposure to light, elevated temperature, or incompatible reagents can cause the compound to break down.1. Protect samples from light. Use amber vials or cover containers with aluminum foil. Photodegradation can be a significant issue for aromatic compounds.2. Control the temperature of your experiments. If working at elevated temperatures, assess the thermal stability of the compound first.3. Review all reagents for compatibility. Avoid strong oxidizing agents or highly acidic/basic conditions unless required by the protocol.
Inconsistent biological or chemical assay results. Variable Purity of Compound Stock: If the solid compound has degraded during storage, different aliquots may have different purity levels, leading to inconsistent results.1. Re-characterize your solid compound. Use techniques like NMR, LC-MS, and melting point to confirm the identity and purity of your starting material.2. Store the solid compound under optimal conditions (cool, dry, dark, inert atmosphere).3. Qualify a new batch of the compound if significant degradation is confirmed.
Precipitation or color change in solution. Formation of Insoluble Degradants or Complexation: Degradation products may have different solubility profiles than the parent compound.1. Analyze both the supernatant and the precipitate (if possible). This can help identify the nature of the insoluble material.2. Filter solutions before use in sensitive assays. This will remove any precipitated degradants.3. Consider a different solvent system. If solubility is an issue, a less reactive or more suitable solvent may be required.

Visualizing Potential Degradation Pathways

To conceptualize how 4-(2-Chloro-5-methylphenyl)morpholine might degrade, the following diagram illustrates a hypothetical oxidative degradation pathway. This is a plausible scenario based on the known chemistry of morpholine derivatives.

G parent 4-(2-Chloro-5-methylphenyl)morpholine stress Stress Conditions (e.g., Oxidation, Light, Acid/Base) n_oxide N-Oxide Formation stress->n_oxide Oxidation ring_opening Morpholine Ring Opening stress->ring_opening Oxidation/Hydrolysis aromatic_modification Aromatic Ring Modification (e.g., Dechlorination, Hydroxylation) stress->aromatic_modification Harsh Conditions (e.g., strong UV) fragments Smaller, Polar Fragments ring_opening->fragments

Caption: Hypothetical degradation pathways for 4-(2-Chloro-5-methylphenyl)morpholine.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] This protocol provides a general framework; concentrations and durations may need to be optimized.

Objective: To identify potential degradation products of 4-(2-Chloro-5-methylphenyl)morpholine under various stress conditions.

Materials:

  • 4-(2-Chloro-5-methylphenyl)morpholine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable C18 column

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot & Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot & Stress ox Oxidation (3% H₂O₂, RT) prep->ox Aliquot & Stress thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Aliquot & Stress photo Photolytic Stress (UV/Vis light, RT) prep->photo Aliquot & Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC/LC-MS (Compare to unstressed control) ox->analyze thermal->analyze photo->analyze neutralize->analyze identify Characterize Degradants analyze->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Dissolve 4-(2-Chloro-5-methylphenyl)morpholine in acetonitrile to a concentration of 1 mg/mL.

  • Set Up Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 0.1 mg/mL.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at intervals and dilute.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80°C.

    • Solution State: Incubate a sample of the stock solution at 80°C.

    • Analyze samples at various time points.

  • Photolytic Degradation: Expose a sample of the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to exclude light.

  • Analysis: Analyze all stressed samples and the control sample by a suitable reverse-phase HPLC or LC-MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being overly complex.[6]

Data Interpretation:

  • Compare chromatograms: Look for new peaks in the stressed samples that are not present in the control.

  • Calculate Mass Balance: The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.

  • Identify Degradants: Use the mass spectral data from LC-MS to propose structures for the observed degradation products.

By following this guide, researchers can proactively address stability issues, ensure the reliability of their experimental data, and build a comprehensive understanding of the chemical behavior of 4-(2-Chloro-5-methylphenyl)morpholine.

References

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Ghosh, C., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Gupta, A., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jackl, M. K., et al. (2017). A photocatalytic, diastereoselective method for synthesizing substituted 2-aryl morpholines. Journal of the American Chemical Society, 139(34), 11845–11848.
  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Patel, K., et al. (2012). Forced Degradation for Pharmaceuticals: A Review.
  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
  • Raghunandan, N. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Skibinski, R., et al. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 22(10), 1646.
  • U.S. Environmental Protection Agency. (1988).
  • Wang, Y., et al. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018, 6875412.

Sources

Technical Support Center: Purity Optimization for 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Chemical Context

  • Target Molecule: 4-(2-Chloro-5-methylphenyl)morpholine

  • CAS: (Specific CAS may vary by salt form, generic reference to N-aryl morpholine class)

  • Chemical Class:

    
    -Aryl Morpholine / Tertiary Aniline
    
  • Key Physicochemical Feature: The nitrogen atom is part of a phenyl ring system, significantly lowering its basicity (pKa ~3.5–4.5) compared to the morpholine starting material (pKa ~8.3). This

    
    pKa is the lever for your purification strategy.
    

Module 1: The "Phantom Peak" – Handling Dehalogenation

Symptom: Your LC-MS shows a persistent impurity peak with a mass of [M-34] or [M-Cl+H] . Diagnosis: You are observing Protodehalogenation (loss of the Chlorine atom), resulting in 4-(3-methylphenyl)morpholine.

The Mechanism (Why it happens)

In Palladium-catalyzed Buchwald-Hartwig aminations, the catalyst is intended to insert into the C-X bond (where X is usually Br or I) to facilitate coupling. However, if the catalytic system is too aggressive, or if the reaction temperature is too high, the Palladium species can undergo oxidative addition into the aryl-chloride bond (the one you want to keep). Subsequent


-hydride elimination or hydride transfer from the solvent/base leads to the dechlorinated byproduct.
Corrective Protocol
  • Catalyst Switch: Move from "hot" catalysts (like Pd/BINAP or Pd(dba)₂/XPhos) to highly selective, bulky phosphine ligands that discriminate between C-Br and C-Cl bonds. BrettPhos or RuPhos are industry standards for this selectivity.

  • Base Selection: Avoid alkoxide bases (NaOtBu) if possible, as they can act as hydride sources. Switch to inorganic bases like Cs₂CO₃ or K₃PO₄ .

  • Temperature Control: Do not exceed 80°C. The activation energy for C-Cl insertion is higher than C-Br; keeping the temp low favors the desired pathway.

Visualizing the Pathway

Dehalogenation SM Start: 1-Bromo-2-chloro-5-methylbenzene Pd Pd(0) Catalyst SM->Pd OxAdd_Br Path A: Oxidative Addition (C-Br) (DESIRED) Pd->OxAdd_Br Fast (<80°C) OxAdd_Cl Path B: Oxidative Addition (C-Cl) (UNDESIRED) Pd->OxAdd_Cl Slow (>100°C) Product Target: 4-(2-Chloro-5-methylphenyl)morpholine OxAdd_Br->Product + Morpholine Impurity Impurity: 4-(3-methylphenyl)morpholine (Dechlorinated) OxAdd_Cl->Impurity + H source

Figure 1: Kinetic competition between the desired coupling (Path A) and the undesired dechlorination (Path B).

Module 2: The "Sticky Oil" – Removing Residual Morpholine

Symptom: The product remains an oil that refuses to crystallize, or NMR shows broad aliphatic peaks at 2.9 ppm and 3.6 ppm. Diagnosis: Contamination with unreacted Morpholine .

The Logic (Self-Validating System)

You cannot rely on simple evaporation because Morpholine has a high boiling point (129°C) and forms azeotropes. You must exploit the Basicity Gap .

  • Morpholine pKa: ~8.3 (Moderately basic)

  • Product pKa: ~4.0 (Weakly basic due to aniline conjugation)

Purification Protocol: The "pH Window" Wash

Do not use strong acid (HCl) initially, or you will protonate both species and extract nothing.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • The Buffer Wash (Critical Step):

    • Prepare a Phosphate Buffer at pH 5.5 – 6.0 .

    • Wash the organic layer 3x with this buffer.

    • Mechanism:[1][2][3][4][5][6][7] At pH 6, Morpholine (pKa 8.3) is >99% protonated (

      
      ) and moves to the aqueous layer. The Product (pKa ~4) remains >90% neutral and stays in the EtOAc.
      
  • Brine Wash: Wash organics once with brine to remove residual water.

  • Drying: Dry over Na₂SO₄ and concentrate.

Data Summary: Solubility vs. pH

SpeciesState at pH 1 (0.1M HCl)State at pH 6 (Buffer)State at pH 12 (NaOH)
Morpholine Cationic (Aqueous)Cationic (Aqueous) Neutral (Organic)
Product Cationic (Aqueous)Neutral (Organic) Neutral (Organic)

Module 3: Metal Scavenging & Final Polish

Symptom: Product is off-white, grey, or brownish. Diagnosis: Residual Palladium from the cross-coupling reaction.[2][4]

Scavenging Protocol

Standard chromatography often fails to remove trace Pd. Use a chemical scavenger.[8]

  • Reagent: SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.

  • Procedure:

    • Dissolve 1g of crude product in 10mL THF.

    • Add 4 equivalents (w/w) of scavenger resin.

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm PTFE pad.

  • Validation: The filtrate should be clear/colorless.

Workflow Visualization

Purification Crude Crude Reaction Mixture (Product + Morpholine + Pd) Step1 Step 1: Dissolve in EtOAc Crude->Step1 Step2 Step 2: Wash with pH 6.0 Buffer Step1->Step2 Split Phase Separation Step2->Split AqLayer Aqueous Layer (Contains Morpholine-H+) Split->AqLayer Discard OrgLayer Organic Layer (Contains Product + Pd) Split->OrgLayer Keep Step3 Step 3: Add SiliaMetS Thiol (Pd Scavenging) OrgLayer->Step3 Final Pure Product 4-(2-Chloro-5-methylphenyl)morpholine Step3->Final

Figure 2: Integrated purification workflow exploiting pKa differences and affinity scavenging.

Frequently Asked Questions (FAQs)

Q: Can I use simple column chromatography to separate the morpholine? A: It is difficult. Morpholine streaks on silica due to its basicity. If you must use a column, add 1% Triethylamine to your eluent (Hexane/EtOAc) to pretreat the silica, preventing the morpholine from dragging the product.

Q: Why is my product turning yellow upon storage? A:


-aryl morpholines are susceptible to slow oxidation to N-oxides  or quinoid-type impurities if exposed to light and air. Store the sample under Argon at -20°C. If yellowing occurs, a quick filtration through a short plug of basic alumina usually restores the color.

Q: I am using the 2-Chloro-5-methyl-aniline and bis(2-chloroethyl)ether route instead of Buchwald. My yield is low. A: This "sandwiched" alkylation is sterically hindered by the ortho-chloro group. You must use high temperatures (>120°C) and a strong base (Na₂CO₃). However, this increases the risk of polymerization. The Buchwald route is significantly superior for this specific sterically crowded aniline.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Evolution of Palladium-Catalyzed C-N Bond Formation. Wiley Online Library. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Catalysts. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed pKa discussions of aniline derivatives). Link

  • SiliCycle Application Notes. Metal Scavenging from Pharmaceutical Intermediates. Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Link

Sources

Validation & Comparative

A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of 4-(2-Chloro-5-methylphenyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylmorpholine scaffolds are recognized for their significant potential in central nervous system (CNS) drug discovery, largely due to a favorable balance of physicochemical properties that enhance blood-brain barrier permeability.[1][2][3] Many compounds in this class function as modulators of monoamine neurotransmitters.[4][5][6] This guide explores the hypothesized biological activity of a novel compound, 4-(2-Chloro-5-methylphenyl)morpholine, positing its role as an inhibitor of Monoamine Oxidase (MAO) enzymes. We present a comparative analysis based on established structure-activity relationships (SAR) within this chemical class and provide a detailed experimental protocol for validating this hypothesis using a highly sensitive, luminescence-based assay. This document is intended for researchers in neuropharmacology and medicinal chemistry engaged in the discovery of novel therapeutics for depressive and neurodegenerative disorders.

Introduction: The Phenylmorpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly for agents targeting the CNS.[7] Its inclusion in a molecular structure often confers improved aqueous solubility and metabolic stability, and the ring's flexible conformation can facilitate optimal interactions with biological targets.[1][3] When substituted with a phenyl group, as in the 4-phenylmorpholine series, these compounds bear structural resemblance to known monoamine modulators like phenmetrazine, suggesting a high probability of interaction with monoamine transporters or metabolizing enzymes.[4][5]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Inhibition of these enzymes is a clinically validated strategy for treating major depressive disorder and managing symptoms of Parkinson's disease.[9][10] Given the structural precedents, we hypothesize that 4-(2-Chloro-5-methylphenyl)morpholine and its analogs are promising candidates for MAO inhibition. This guide provides the scientific framework and experimental methodology to investigate this potential.

The Therapeutic Target: Monoamine Oxidase (MAO)

MAO enzymes are located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant drugs.

  • MAO-B: Preferentially metabolizes phenylethylamine and is a key target for drugs aimed at preventing the breakdown of dopamine in neurodegenerative disorders like Parkinson's disease.

The enzymatic action of MAO produces hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress if unregulated, linking MAO dysfunction to neurodegeneration.[8][11] The inhibition of MAO increases the synaptic availability of key neurotransmitters, thereby alleviating symptoms of depression and motor dysfunction.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_products Metabolic Products Dopamine Dopamine MAO MAO-A / MAO-B (Mitochondrial Outer Membrane) Dopamine->MAO Oxidative Deamination Serotonin Serotonin Serotonin->MAO Oxidative Deamination Norepinephrine Norepinephrine Norepinephrine->MAO Oxidative Deamination Aldehydes Aldehydes MAO->Aldehydes H2O2 H₂O₂ (Oxidative Stress) MAO->H2O2 Inhibitor 4-Phenylmorpholine Inhibitor Inhibitor->MAO Inhibition

Caption: Role of MAO in neurotransmitter metabolism and site of inhibition.

Comparative Analysis and Structure-Activity Relationship (SAR)

While direct experimental data for 4-(2-Chloro-5-methylphenyl)morpholine is not yet published, we can project its potential activity and selectivity based on established SAR principles for related inhibitors. The following table presents hypothetical, yet plausible, inhibitory concentrations (IC₅₀) for the target compound and selected analogs to guide initial synthetic and screening efforts.

Table 1: Projected MAO Inhibitory Activity of Phenylmorpholine Analogs

Compound IDStructureProjected MAO-A IC₅₀ (nM)Projected MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
CMP-1 ClHCH₃508500.06
CMP-2 HHCH₃45025000.18
CMP-3 ClCH₃H1206000.20
CMP-4 FHCH₃7512000.06
Discussion of SAR Principles:
  • Role of Halogenation (CMP-1 vs. CMP-2): The introduction of an electron-withdrawing group like chlorine on the phenyl ring is often associated with increased potency. The ortho-chloro substitution in CMP-1 is hypothesized to enhance binding affinity, potentially through favorable interactions within the active site, leading to a nearly 10-fold increase in projected potency for MAO-A compared to the non-halogenated analog CMP-2 .

  • Impact of Substituent Position (CMP-1 vs. CMP-3): The relative positions of substituents can dramatically alter activity and selectivity. Moving the methyl group from the meta-position (R³, CMP-1 ) to the para-position (R², CMP-3 ) is projected to slightly decrease potency for both isoforms. This suggests that the substitution pattern in CMP-1 may present a more optimal conformation for binding.

  • Effect of Halogen Type (CMP-1 vs. CMP-4): Comparing chlorine (CMP-1 ) with fluorine (CMP-4 ) at the same position allows for probing the effect of halogen size and electronegativity. While both are electron-withdrawing, the smaller size of fluorine might lead to slightly different binding orientations, resulting in a modest change in potency. In this projection, fluorine is slightly less effective than chlorine.

Based on this analysis, the 2-chloro-5-methyl substitution pattern of CMP-1 is predicted to be a promising starting point for potent and potentially MAO-A selective inhibitors.

Experimental Protocol: In Vitro MAO-Glo™ Assay

To empirically determine the MAO inhibitory activity and validate the above hypotheses, a robust and highly sensitive assay is required. The Promega MAO-Glo™ Assay is an ideal choice due to its luminescent readout, which minimizes interference from colored or fluorescent test compounds, and its simple "add-and-read" format suitable for high-throughput screening.[11][12]

Principle of the Assay

The MAO-Glo™ Assay quantifies MAO activity in two steps. First, a luminogenic MAO substrate is oxidized by the MAO enzyme, producing a luciferin derivative. Second, a Luciferin Detection Reagent is added, which simultaneously stops the MAO reaction and converts the derivative into luciferin, which is then consumed by luciferase to generate a stable, glow-type luminescent signal.[13][14] The amount of light produced is directly proportional to the MAO activity.

MAO_Glo_Workflow cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Detection MAO_Enzyme MAO Enzyme (A or B) Reaction_Mix Luciferin Derivative Produced MAO_Enzyme->Reaction_Mix Incubate 60 min @ RT Lumi_Substrate Luminogenic MAO Substrate Lumi_Substrate->Reaction_Mix Incubate 60 min @ RT Test_Compound Test Compound (e.g., CMP-1) Test_Compound->Reaction_Mix Incubate 60 min @ RT LDR Add Luciferin Detection Reagent (stops reaction) Reaction_Mix->LDR Incubate_2 Incubate 20 min @ RT LDR->Incubate_2 Luminescence Measure Luminescence Incubate_2->Luminescence

Caption: Workflow for the MAO-Glo™ luminescent assay.

Materials and Reagents
  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (e.g., CMP-1) dissolved in DMSO

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Procedure for IC₅₀ Determination
  • Compound Plating:

    • Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in MAO Reaction Buffer.

    • Add 5 µL of each compound dilution to the appropriate wells of the assay plate.

    • For control wells, add 5 µL of buffer with DMSO (for 0% inhibition) or 5 µL of a high concentration of a known inhibitor (for 100% inhibition).

  • MAO Enzyme Addition:

    • Dilute the MAO-A or MAO-B enzyme stock to the desired working concentration in MAO Reaction Buffer. The optimal concentration should be determined in a preliminary enzyme titration experiment to ensure the signal falls within the linear range of the assay.

    • Add 20 µL of the diluted enzyme solution to each well.

  • Substrate Addition & Reaction Incubation:

    • Prepare the 4X luminogenic substrate solution according to the kit protocol (different concentrations are recommended for MAO-A vs. MAO-B).[14]

    • To initiate the reaction, add 25 µL of the 4X substrate solution to each well.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Prepare the Luciferin Detection Reagent as per the manufacturer's instructions.

    • Add 50 µL of the detection reagent to each well to stop the reaction and initiate luminescence.

    • Mix the plate gently for 30 seconds.

    • Incubate at room temperature for 20 minutes to stabilize the signal.[14]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data by setting the average signal from the "0% inhibition" wells to 100% activity and the "100% inhibition" wells to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This guide establishes a strong scientific hypothesis for the activity of 4-(2-Chloro-5-methylphenyl)morpholine as a potential Monoamine Oxidase inhibitor. The comparative analysis, based on established structure-activity relationships, suggests that the specific substitution pattern of this compound is favorable for potent inhibition, particularly of the MAO-A isoform.

The provided detailed protocol for the MAO-Glo™ assay offers a clear and robust path for the empirical validation of this hypothesis. Successful confirmation of activity would warrant further investigation, including secondary assays to determine the mechanism of inhibition (e.g., reversible vs. irreversible) and subsequent in vivo studies to assess pharmacokinetic properties and therapeutic efficacy in relevant animal models of depression or neurodegeneration. The 4-phenylmorpholine scaffold continues to be a rich source for CNS drug discovery, and a systematic evaluation of compounds like 4-(2-Chloro-5-methylphenyl)morpholine is a critical step in advancing novel therapeutics.

References

  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)
  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL
  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric)
  • Title: Monoamine Oxidase Assay Kit (MAK136)
  • Title: Substituted phenylmorpholine Source: Wikipedia URL
  • Title: Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric)
  • Title: MAO-Glo™ Assay Protocol Source: Promega Corporation URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL
  • Title: MAO-Glo(TM)
  • Title: Substituted phenylmorpholine Source: Grokipedia URL
  • Title: MAO-Glo™ Assay Systems Source: Promega Corporation URL
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ResearchGate URL
  • Title: Promega Notes 93: The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity Source: Promega Corporation URL
  • Title: 2-Phenylmorpholine Source: Wikipedia URL
  • Title: Assay in Summary_ki Source: BindingDB URL

Sources

A Comparative Guide to the Cytotoxicity and Safety Profiling of 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The evaluation of a novel chemical entity's safety and cytotoxic profile is a cornerstone of preclinical drug development and chemical safety assessment. This guide addresses "4-(2-Chloro-5-methylphenyl)morpholine," a compound for which public domain toxicological data is scarce. In the absence of direct experimental results, this document serves as a predictive and methodological framework. We will extrapolate potential safety liabilities based on analogous structures and provide a comprehensive, step-by-step guide to the essential in vitro assays required for a thorough safety assessment. This approach is designed to empower researchers to generate the necessary data for informed decision-making in their development pipeline.

Structural and Mechanistic Considerations

"4-(2-Chloro-5-methylphenyl)morpholine" belongs to the substituted phenylmorpholine class of compounds. Many derivatives of this class are known to interact with monoamine transporters, often exhibiting psychostimulant properties.[1][2][3] The specific substitutions on the phenyl ring (a chloro group at position 2 and a methyl group at position 5) will critically influence its metabolic stability, receptor binding affinity, and overall toxicological profile.

The morpholine ring itself, while present in some approved pharmaceuticals, is not without its own safety considerations.[4] It is a flammable liquid and can cause severe skin burns and eye damage in its pure form.[5][6][7][8] Therefore, a comprehensive safety assessment must consider both the core morpholine scaffold and the effects of the substituted phenyl ring.

Predicted Areas of Toxicological Concern Based on Analogue Data:

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and substituted aromatic compounds can form reactive metabolites that lead to liver injury.

  • Cardiotoxicity: Off-target effects on cardiac ion channels are a common cause of drug candidate failure.

  • Neurotoxicity: Given the psychoactive potential of related phenylmorpholines, assessment of neuronal viability and function is critical.[9]

  • Genotoxicity: The potential for a compound to damage DNA must be evaluated early in development. While some morpholine derivatives have been found to be non-genotoxic, this cannot be assumed for a novel structure.[10]

Comparative Analysis: Benchmarking Against Alternatives

A direct comparison of "4-(2-Chloro-5-methylphenyl)morpholine" with alternatives is challenging due to the lack of data. However, we can establish a framework for comparison based on the desired application of the compound. For instance, if it is being investigated for its CNS activity, relevant comparators would include other phenmetrazine analogs. If its utility is as a synthetic intermediate, comparison to other building blocks with similar functionalities but better-understood safety profiles would be appropriate.

The following table outlines key safety parameters that should be used to compare "4-(2-Chloro-5-methylphenyl)morpholine" against relevant alternatives once the data is generated.

Parameter4-(2-Chloro-5-methylphenyl)morpholineAlternative 1 (e.g., 3-Fluorophenmetrazine)Alternative 2 (e.g., a non-phenylmorpholine scaffold)
Cell Viability (IC50) To be determinedKnown valuesKnown values
- Hepatocytes (e.g., HepG2)
- Cardiomyocytes (e.g., iPSC-CMs)
- Neuronal Cells (e.g., SH-SY5Y)
Membrane Integrity (LDH release) To be determinedKnown valuesKnown values
Mitochondrial Toxicity To be determinedKnown valuesKnown values
Genotoxicity (Ames test) To be determinedKnown valuesKnown values
hERG Inhibition (IC50) To be determinedKnown valuesKnown values

Essential In Vitro Safety Profiling: A Step-by-Step Guide

To rigorously characterize the cytotoxicity and safety of "4-(2-Chloro-5-methylphenyl)morpholine," a tiered approach to in vitro testing is recommended. This begins with broad cytotoxicity screening and progresses to more specific, mechanistic assays.

General Cytotoxicity Assessment

The initial step is to determine the concentration range at which the compound elicits a cytotoxic response in relevant cell lines.

Experimental Workflow: General Cytotoxicity Screening

Caption: Workflow for initial cytotoxicity screening.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, or primary cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of "4-(2-Chloro-5-methylphenyl)morpholine" in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Toxicity Assays

Once a general cytotoxic concentration is established, further assays can elucidate the mechanism of cell death.

Signaling Pathway: Intrinsic Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with "4-(2-Chloro-5-methylphenyl)morpholine" at concentrations around the previously determined IC50 value.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for the time specified by the assay manufacturer.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of executioner caspases and apoptosis.

Organ-Specific Toxicity Assessment

Protocol: hERG Inhibition Assay (Electrophysiology)

To assess the risk of cardiotoxicity, a hERG (human Ether-à-go-go-Related Gene) inhibition assay is crucial.

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a voltage step protocol.

  • Compound Application: Apply "4-(2-Chloro-5-methylphenyl)morpholine" at various concentrations to the cells while recording the hERG current.

  • Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 for hERG inhibition.

Trustworthiness and Self-Validating Systems

For every assay, the inclusion of appropriate controls is non-negotiable for data to be considered trustworthy.

  • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

  • Positive Control: A compound known to induce the measured effect (e.g., staurosporine for apoptosis, a known hERG blocker for the electrophysiology assay).

  • Assay-Specific Controls: Blanks (medium only) and untreated cells.

By running these controls in parallel, the assay system is validated for each experiment, ensuring that any observed effects are due to the test compound and not an artifact of the system.

Conclusion and Future Directions

The provided framework outlines a robust initial in vitro safety assessment for "4-(2-Chloro-5-methylphenyl)morpholine." The data generated from these studies will be critical for:

  • Lead Optimization: Guiding medicinal chemistry efforts to mitigate any identified toxicities.

  • Risk Assessment: Providing a foundational dataset for more advanced preclinical safety studies.

  • Comparative Analysis: Enabling a data-driven comparison against alternative compounds.

Early and comprehensive in vitro safety profiling is an indispensable tool in modern drug discovery and chemical development.[11][12][13] It allows for the early de-risking of projects and the selection of candidates with the highest probability of success.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][11]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 66(2), 97-112.[12]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.[13]

  • Toxys. (2024, November 28). New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. Retrieved from [Link][14]

  • HESI. (2024, October 20). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Retrieved from [Link][15]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link][16]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link][17]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link][18]

  • SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link][5]

  • U.S. Food and Drug Administration. (2005, May 31). Pharmacology Review(s). Retrieved from [Link][19]

  • VA News. (2016, February 22). VA scientists discover promising alternative to morphine. Retrieved from [Link][20]

  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Retrieved from [Link][6]

  • Fisher Scientific. (2010, August 6). SAFETY DATA SHEET. Retrieved from [Link][7]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Archer, R. P. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416.[1][3]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link][2]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link][8]

  • Thiffault, C., Williams, R. L., & Cohen, S. M. (2023). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology, 184, 114352.[10]

  • Australian Industrial Chemicals Introduction Scheme. (2023, September 25). (acryloyl morpholine) - Draft evaluation statement. Retrieved from [Link][21]

  • Grokipedia. (n.d.). 4-Methylphenmetrazine. Retrieved from [Link][22]

  • Silva, J. P., Carmo, H., & de Lourdes Bastos, M. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4429.[9]

Sources

A Comparative Efficacy Analysis of 4-(2-Chloro-5-methylphenyl)morpholine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Landscape of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors represent a significant class of therapeutic agents, primarily utilized in the management of depression and neurodegenerative disorders such as Parkinson's disease.[1] These enzymes, existing in two isoforms, MAO-A and MAO-B, are responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] Inhibition of these enzymes leads to an increase in the synaptic availability of these monoamines, which is believed to be the primary mechanism behind their therapeutic effects.[3]

The clinical utility of MAO inhibitors is often categorized by their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding.[1] Non-selective, irreversible inhibitors like phenelzine demonstrate broad efficacy but are associated with significant dietary restrictions and drug interactions.[2] In contrast, reversible and selective inhibitors, such as moclobemide (MAO-A) and selegiline (MAO-B), offer improved safety profiles.[1][4]

This guide introduces a novel compound, 4-(2-Chloro-5-methylphenyl)morpholine , and provides a comprehensive comparison of its hypothesized efficacy as a monoamine oxidase inhibitor against established standard compounds: Phenelzine, Moclobemide, and Selegiline. The morpholine moiety is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to be a component of various CNS-active drugs.[5][6][7][8] Phenylmorpholine derivatives, in particular, have been explored for their stimulant and monoamine-releasing properties.[9][10][11] This investigation aims to situate our novel compound within the existing therapeutic landscape by presenting hypothetical yet plausible preclinical data.

Comparative In Vitro Efficacy

The initial assessment of a potential MAO inhibitor involves determining its potency and selectivity against the two enzyme isoforms, MAO-A and MAO-B. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for each isoform. A lower IC50 value indicates greater potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReversibility
4-(2-Chloro-5-methylphenyl)morpholine 0.85 15.2 17.9-fold for MAO-A Reversible
Phenelzine~2.5~1.8Non-selectiveIrreversible[2][12]
Moclobemide6.1[13]>1000[14]Selective for MAO-AReversible[14][15]
Selegiline23[16]0.051[16]450-fold for MAO-B[16]Irreversible[4][16]

Note: Data for 4-(2-Chloro-5-methylphenyl)morpholine is hypothetical for comparative purposes. Phenelzine IC50 values are approximate based on its known non-selective, irreversible profile.

Based on this hypothetical data, 4-(2-Chloro-5-methylphenyl)morpholine presents as a potent and selective reversible inhibitor of MAO-A, suggesting a potential antidepressant profile with a favorable safety profile similar to moclobemide, but with significantly greater potency.

Experimental Protocols: In Vitro Assays

MAO-Glo™ Assay for IC50 Determination

The MAO-Glo™ Assay is a luminescence-based method for measuring the activity of MAO enzymes.[17][18] It relies on a luminogenic substrate that is converted by MAO into luciferin, which then generates a light signal in the presence of luciferase.[17] The intensity of the light is directly proportional to MAO activity.

Protocol Steps:

  • Compound Preparation: A serial dilution of the test compound (e.g., 4-(2-Chloro-5-methylphenyl)morpholine) and standard inhibitors is prepared in an appropriate buffer.

  • Enzyme Incubation: Recombinant human MAO-A or MAO-B enzyme is incubated with the various concentrations of the test compounds in a 96-well plate for a defined period (e.g., 15 minutes at room temperature).

  • Substrate Addition: The luminogenic MAO substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated for 60 minutes at room temperature.[19]

  • Signal Detection: A Luciferin Detection Reagent is added, which stops the MAO reaction and initiates the light-producing reaction.[19] The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of MAO inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Glo_Assay cluster_plate 96-Well Plate cluster_analysis Data Analysis A Compound Dilutions B Add MAO-A or MAO-B Enzyme A->B C Incubate B->C D Add MAO Substrate C->D E Incubate D->E F Add Luciferin Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H Luminescence Data I Plot Dose-Response Curve H->I J Determine IC50 I->J

Caption: Workflow for IC50 determination using the MAO-Glo™ Assay.

Reversibility Assay by Dialysis

To determine if the inhibition is reversible or irreversible, a dialysis method can be employed.[20]

Protocol Steps:

  • Enzyme-Inhibitor Incubation: MAO-A or MAO-B is incubated with a high concentration of the test inhibitor (e.g., 10x IC50) for a prolonged period (e.g., 60 minutes) to allow for potential covalent bond formation.

  • Dialysis: The enzyme-inhibitor mixture is dialyzed against a large volume of buffer for several hours to remove any unbound inhibitor.

  • Activity Measurement: The activity of the dialyzed enzyme is measured using the MAO-Glo™ Assay.

  • Comparison: The activity is compared to a control enzyme sample that was incubated without the inhibitor and subjected to the same dialysis procedure. A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Comparative In Vivo Efficacy: Antidepressant-like Activity

The antidepressant potential of a novel compound is often evaluated in rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST).[21][22][23] These tests are based on the principle that animals subjected to an inescapable stress will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatments.[24][25]

Compound (Dose)Immobility Time in FST (% of control)Immobility Time in TST (% of control)
4-(2-Chloro-5-methylphenyl)morpholine (10 mg/kg) 55% 60%
Phenelzine (10 mg/kg)50%55%
Moclobemide (20 mg/kg)65%70%
Selegiline (5 mg/kg)90% (less effective)85% (less effective)

Note: Data for all compounds in this table is hypothetical and for illustrative purposes. The doses are representative of those that might be used in preclinical studies.

The hypothetical data suggests that 4-(2-Chloro-5-methylphenyl)morpholine exhibits significant antidepressant-like effects in both the FST and TST, comparable to the non-selective inhibitor phenelzine and potentially more potent than moclobemide. As expected, the MAO-B selective inhibitor selegiline shows weaker efficacy in these models, which are more sensitive to MAO-A inhibition.

Experimental Protocols: In Vivo Assays

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant efficacy.[21][24]

Protocol Steps:

  • Animal Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.[26]

  • Drug Administration: The test compound, standard drugs, or vehicle are administered to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each mouse is individually placed into a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[21] The total duration of the test is typically 6 minutes.[21][26]

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[21][23]

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Tail Suspension Test (TST) in Mice

The TST is another common behavioral despair model used to assess antidepressant activity.[22][23]

Protocol Steps:

  • Animal Acclimation and Dosing: Similar to the FST, animals are acclimated and dosed with the test compounds or vehicle.

  • Suspension: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot reach any surfaces.[23][25]

  • Test Duration and Scoring: The test is conducted for a 6-minute period, and the total time the animal remains immobile is recorded.[23][25]

  • Data Analysis: The mean immobility time for each group is calculated and compared to the control group. A decrease in immobility is interpreted as an antidepressant-like effect.

InVivo_Workflow cluster_prep Preparation cluster_FST Forced Swim Test cluster_TST Tail Suspension Test cluster_analysis Analysis A Acclimate Mice B Administer Compound/Vehicle A->B C Place in Water Cylinder B->C FST Group E Suspend by Tail B->E TST Group D Record Immobility (6 min) C->D G Compare Immobility vs Control D->G F Record Immobility (6 min) E->F F->G H Assess Antidepressant Effect G->H

Caption: General workflow for in vivo antidepressant screening.

Discussion and Future Directions

The hypothetical data presented in this guide positions 4-(2-Chloro-5-methylphenyl)morpholine as a promising candidate for a novel antidepressant with a mechanism centered on potent and selective reversible inhibition of MAO-A. Its in vitro profile suggests an efficacy greater than that of moclobemide, while its in vivo data indicates a robust antidepressant-like effect comparable to the broad-spectrum agent phenelzine.

The key advantages of such a profile would be a potentially wider therapeutic window and a reduced risk of the hypertensive crisis associated with irreversible, non-selective MAOIs. The reversible nature of its inhibition would likely mean fewer dietary restrictions are necessary for patients.

Further preclinical development of 4-(2-Chloro-5-methylphenyl)morpholine would necessitate a comprehensive characterization of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as off-target screening to identify any potential for adverse effects. Moreover, its efficacy should be evaluated in more complex and chronic models of depression to further validate its therapeutic potential.

References

  • The Mouse Forced Swim Test. PMC - NIH. [Link]

  • Tail Suspension - Maze Engineers. ConductScience. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • The Tail Suspension Test. PMC - NIH. [Link]

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Bentham Science. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. ACS Publications. [Link]

  • Statement on the forced swim test in rodent models. NHMRC. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. [Link]

  • Tail Suspension Test. Augusta University. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • Substituted phenylmorpholine. Grokipedia. [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. [Link]

  • teva-moclobemide - PRODUCT MONOGRAPH. Teva Canada. [Link]

  • Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. PMC - NIH. [Link]

  • 2-Phenylmorpholine. Wikipedia. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - NIH. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH. [Link]

  • Initial reversible inhibition by mechanism-based inhibitors of MAO. ResearchGate. [Link]

  • Phenelzine. eDrug. [Link]

  • What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. Patsnap. [Link]

  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. [Link]

  • 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. PubChem. [Link]

  • Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels. PubMed. [Link]

  • 4-Methylphenmetrazine. Wikipedia. [Link]

Sources

Validating analytical methods for "4-(2-Chloro-5-methylphenyl)morpholine" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

The quantification of 4-(2-Chloro-5-methylphenyl)morpholine (hereafter referred to as CMPM ) presents specific challenges due to its physicochemical properties. As an N-aryl morpholine derivative, CMPM serves as a critical intermediate in the synthesis of various pharmaceutical agents (e.g., kinase inhibitors or reboxetine analogs). Its analysis requires a distinct choice between high-throughput robustness (HPLC-UV) and high-sensitivity selectivity (LC-MS/MS), depending on the phase of drug development.

This guide objectively compares these two methodologies, grounded in ICH Q2(R2) validation standards, to assist you in selecting the "fit-for-purpose" technique.

Analyte Profile: CMPM
  • Chemical Structure: A morpholine ring nitrogen-bonded to a phenyl ring substituted with chlorine (ortho) and methyl (meta) groups.

  • Critical Attribute - Basicity: Unlike alkyl-morpholines (pKa ~8.3), the N-phenyl conjugation significantly reduces the pKa (estimated pKa ~3.5–4.5). This weak basicity means the molecule is partially ionized at pH 3-4 and neutral at pH >6, heavily influencing retention behavior.

  • Critical Attribute - UV Chromophore: The substituted benzene ring provides adequate UV absorption (λmax ~245–255 nm), making UV detection viable for assay limits.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The following comparison matrix synthesizes experimental data typical for N-aryl morpholines to guide your method selection.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-UV (Diode Array)Method B: UHPLC-MS/MS (QqQ)
Primary Application Raw material assay, Reaction monitoring (>98% purity).Trace impurity analysis, Genotoxic screening, Bioanalysis.
Linearity Range 1.0 µg/mL – 500 µg/mL0.5 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL (High Sensitivity)
Precision (RSD) < 0.5% (High repeatability)2.0% – 5.0% (Matrix dependent)
Selectivity Moderate (Relies on retention time & UV spectrum).Excellent (MRM transitions specific to precursor/product ions).
Throughput 10–15 min run time.3–5 min run time.
Cost Per Sample Low ($)High (

$)
Decision Logic
  • Choose HPLC-UV if you are characterizing the bulk intermediate or performing release testing where the concentration is high (>0.1%).

  • Choose LC-MS/MS if CMPM is a potential genotoxic impurity (PGI) in a final drug substance and must be controlled at ppm levels, or for pharmacokinetic (PK) studies.

Method A: The Robust Standard (HPLC-UV)

This protocol is the "workhorse" for process chemistry and QC release.

Experimental Protocol

1. System Parameters:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 with steric protection (e.g., Zorbax StableBond SB-C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Wavelength: 254 nm (primary), 210 nm (secondary for impurity profiling).

  • Temperature: 40°C (Improves mass transfer for the morpholine ring).

2. Mobile Phase Strategy:

  • Rationale: Due to the weak basicity of CMPM, neutral pH can cause peak broadening. We use an acidic mobile phase to keep the nitrogen fully protonated (cationic mode) or a high pH buffer to keep it neutral. Acidic is preferred for column longevity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes.

3. System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase buffer strength or temperature).

  • Resolution (Rs): > 2.0 between CMPM and nearest impurity.

  • Injection Precision: RSD < 1.0% for n=6 injections.

Method B: The High-Sensitivity Alternative (LC-MS/MS)

Required for trace quantification (e.g., cleaning validation or impurity limits).

Experimental Protocol

1. System Parameters:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode .

  • Column: UHPLC C18 (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm.

2. MRM Transitions (Precursor -> Product):

  • Precursor: [M+H]+ (Calculate exact mass based on Cl isotopes: ~226.1 m/z for 35Cl).

  • Quantifier Ion: m/z 226.1 -> 164.1 (Loss of ethyl-morpholine fragment).

  • Qualifier Ion: m/z 226.1 -> 128.0 (Chlorotoluene fragment).

3. Critical Control:

  • Matrix Effect: CMPM is hydrophobic. It often co-elutes with phospholipids in bioanalysis. Use a divert valve (0–1 min to waste) to prevent source contamination.

Validation Workflow & Decision Tree

The following diagrams visualize the decision process and the validation lifecycle required by ICH Q2(R2).

Diagram 1: Method Selection Strategy

MethodSelection Start Start: CMPM Analysis Purpose Define Purpose Start->Purpose Decision1 Concentration Range? Purpose->Decision1 HighConc High (>0.1%) Assay/Purity Decision1->HighConc Bulk Material TraceConc Trace (<100 ppm) Impurity/PK Decision1->TraceConc Impurity/Bio MethodA Method A: HPLC-UV (Robust, Low Cost) HighConc->MethodA MethodB Method B: LC-MS/MS (High Sensitivity) TraceConc->MethodB Volatile Is it Volatile? TraceConc->Volatile Alternative Volatile->MethodB No GCMS GC-MS (If thermally stable) Volatile->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical technique based on concentration requirements and physicochemical properties.

Diagram 2: ICH Q2(R2) Validation Lifecycle

ValidationLifecycle cluster_0 Stage 1: Design cluster_1 Stage 2: Qualification cluster_2 Stage 3: Monitoring ATP Analytical Target Profile (ATP) Risk Risk Assessment (Fishbone) ATP->Risk Specificity Specificity (Stress Testing) Risk->Specificity Linearity Linearity & Range (5 levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision SST System Suitability (SST) Precision->SST Control Control Charts SST->Control

Caption: Validation workflow aligned with ICH Q2(R2) guidelines, moving from ATP definition to routine monitoring.

Validation Protocol (Step-by-Step)

To validate the HPLC-UV method for CMPM, follow this abbreviated protocol based on ICH Q2(R2).

Specificity (Stress Testing)
  • Preparation: Prepare a 1 mg/mL solution of CMPM.

  • Stress Conditions:

    • Acid: 0.1N HCl, 60°C, 4 hours.

    • Base: 0.1N NaOH, 60°C, 4 hours.

    • Oxidation: 3% H2O2, RT, 4 hours.

  • Analysis: Inject stressed samples.

  • Acceptance: Peak purity index (via Diode Array) must be > 0.999. Resolution from degradation products > 1.5.

Linearity[1]
  • Range: Prepare 5 concentrations spanning 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Execution: Inject in triplicate.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2] Y-intercept bias
    
    
    of the 100% response.
Accuracy (Recovery)
  • Method: Spike CMPM into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery must be within 98.0% – 102.0%.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5] (2023).[3][4][5][6] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2010). (Standard text for HPLC theory).
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the laboratory bench; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Chloro-5-methylphenyl)morpholine, a substituted phenylmorpholine derivative. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, laboratories can ensure personnel safety, environmental protection, and regulatory adherence.

The procedural guidance herein is synthesized from established safety protocols for structurally similar compounds, including chlorinated aromatic hydrocarbons and morpholine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This conservative approach ensures the highest standards of safety are met.

Part 1: Hazard Profile & Essential Protective Measures

Before any disposal procedure begins, a thorough understanding of the compound's likely hazards is paramount. Based on data from analogous structures like 4-(2-chloroethyl)morpholine hydrochloride and morpholine itself, 4-(2-Chloro-5-methylphenyl)morpholine should be handled as a hazardous substance with a multi-faceted risk profile.[1][2][3]

Likely Hazard Characteristics:

Hazard ClassDescriptionRationale & Supporting Citations
Acute Toxicity (Oral & Dermal) Likely to be toxic if swallowed and harmful in contact with skin.Analogues show oral toxicity (LD50 in mice: 161 mg/kg) and are classified as harmful or toxic upon skin contact.[2][3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.The morpholine moiety is known to be corrosive. Analogues are classified as causing severe skin burns and serious eye damage (Category 1).[1][2][5]
Skin Sensitization May cause an allergic skin reaction.This is a known risk for some morpholine derivatives.[2][3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment. Sewer disposal is strictly prohibited.[2][5]

Mandatory Personal Protective Equipment (PPE):

Given the corrosive and toxic nature of this compound, rigorous adherence to PPE standards is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.[4]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5]

Part 2: Waste Characterization & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be characterized to ensure proper disposal.[6] 4-(2-Chloro-5-methylphenyl)morpholine is not explicitly a listed waste; therefore, it must be characterized by its properties.

  • Toxicity: Based on analogue data, the compound is presumed to be toxic.

  • Corrosivity: The morpholine functional group suggests it may be corrosive.

  • Classification: As a halogenated organic compound, it falls into a category of waste that requires specific disposal methods, typically high-temperature incineration.[7][8]

Therefore, all waste containing 4-(2-Chloro-5-methylphenyl)morpholine must be managed as hazardous waste . Never dispose of this chemical or its containers in the regular trash or down the drain.[5][9]

Part 3: Step-by-Step Laboratory Waste Management Protocol

Proper handling at the point of generation is critical to ensure safety and facilitate compliant disposal.

Step 1: Container Selection Select a waste container that is in good condition and chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate. The container must be free of contamination on the outside.[9]

Step 2: Waste Collection

  • Pure Compound/Residues: Collect any solid waste or residues of the compound directly in the designated hazardous waste container.

  • Contaminated Solvents: Collect solutions and solvents used in reactions or cleaning that are contaminated with the compound. This waste stream must be labeled as "Halogenated Organic Waste."[6][9] Do not mix with non-halogenated waste, as this increases the volume of hazardous material.[9]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are grossly contaminated should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

Step 3: Labeling The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "4-(2-Chloro-5-methylphenyl)morpholine" and any other constituents (e.g., "Dichloromethane"). Chemical formulas or abbreviations are not acceptable.

  • The approximate percentage of each component.

  • The date accumulation started.

Step 4: Segregation and Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[4]

  • Incompatibilities: Keep the waste container segregated from incompatible materials. Based on the morpholine structure (an amine base) and general chemical principles, avoid contact with:

    • Strong oxidizing agents[3]

    • Strong acids

    • Bases[9]

  • Use secondary containment (e.g., a plastic tub) to prevent spills.[10]

Part 4: Final Disposal Pathway

The ultimate disposal of 4-(2-Chloro-5-methylphenyl)morpholine must be handled by trained professionals in accordance with federal, state, and local regulations.

Workflow for Final Disposal

G cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposition A Generation of Waste (e.g., reaction residue, contaminated solvent) B Select & Label Compatible Waste Container A->B C Collect Waste Segregate from Incompatibles B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from Environmental Health & Safety (EHS) D->E Container is full or storage time limit reached F EHS Personnel Collects, Logs, and Transports Waste E->F G Consolidation at Central Accumulation Area (CAA) F->G H Transport by Licensed Hazardous Waste Contractor G->H Scheduled Shipment I High-Temperature Incineration with Flue Gas Scrubbing H->I J Compliant Destruction & Landfilling of Ash I->J

Caption: Disposal workflow for 4-(2-Chloro-5-methylphenyl)morpholine.

Explanation of Final Disposal:

  • Institutional Collection: Once the laboratory waste container is full, a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department or equivalent.

  • Professional Transport: The waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration.[7][8] This process destroys the organic molecule, but the presence of chlorine requires specialized incinerators equipped with "scrubbers" to neutralize the resulting acidic gases (like hydrogen chloride) before they are released into the atmosphere.[8] This prevents the formation of other hazardous byproducts and acid rain.

  • Landfilling of Ash: The residual ash from the incineration process is tested and, if deemed non-hazardous, can be disposed of in a specialized landfill.

By adhering to this comprehensive disposal plan, from PPE selection to final incineration, laboratory professionals can uphold their commitment to safety, environmental stewardship, and regulatory excellence, building a foundation of trust in their operational practices.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet.
  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.
  • Ogiwara, Y., & Nomura, K. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Ogiwara, Y., & Nomura, K. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Chloroethyl)morpholine. PubChem Compound Database.
  • CymitQuimica. (2023, August 1). 4-(2-Chloroethyl)morpholine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride.
  • Univar Solutions. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • Solvents & Petroleum Service, Inc. (n.d.). Section 1. Identification Section 2. Hazards identification.

Sources

Personal protective equipment for handling 4-(2-Chloro-5-methylphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Status: High-Hazard Intermediate Primary Risks: Dermal Absorption, Corrosivity, Skin Sensitization.[1]

As a Senior Application Scientist, I must emphasize that while 4-(2-Chloro-5-methylphenyl)morpholine is a specific intermediate, its safety profile must be extrapolated from its structural pharmacophores: the morpholine ring (corrosive, acute dermal toxicity) and the chlorinated aromatic system (lipophilicity, sensitization).

Do not treat this merely as a "standard organic solid." The lipophilic chloro-methyl-phenyl substitution significantly enhances the compound's ability to penetrate the stratum corneum compared to unsubstituted morpholine, acting as a "Trojan horse" for systemic toxicity.

Hazard Architecture & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule. This "Hazard Architecture" approach validates why specific PPE is chosen, moving beyond rote compliance.

Structural ComponentAssociated HazardMechanism of Action
Morpholine Core Corrosive (Cat 1B) / Acute Tox Basic nitrogen attacks mucous membranes; rapid dermal absorption leading to potential renal/hepatic damage [1].
Chlorinated Phenyl Ring Sensitizer / Systemic Tox Increases lipid solubility, facilitating transport across the skin barrier. Halogenated aromatics are frequent sensitizers [2].
Methyl Group Metabolic Activation Benzylic positions can be metabolically oxidized, potentially creating reactive intermediates.

Composite Hazard Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]

  • H311: Toxic in contact with skin.[2][4][5][6][7][8][9]

  • H317: May cause an allergic skin reaction.[1][10]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated morpholine derivatives due to the "polar-aromatic" nature of the molecule, which can swell and permeate nitrile rubber.

Glove Selection Logic
  • Routine Handling (Solids/Weighing): Double-gloving is mandatory.

    • Inner: Nitrile (4 mil) - Mechanical protection.

    • Outer: Nitrile (High Dexterity) - Contamination control.[3]

  • Synthesis/Solvent Handling:

    • Primary Recommendation:Silver Shield / 4H (Laminate) gloves .

    • Why? Laminate films provide >480 min breakthrough time for both amines (morpholine) and aromatics. Nitrile breakthrough can occur in <15 mins with morpholine-containing solvents [3].

PPE Specification Table
ZonePPE RequirementTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Face shields alone are insufficient for vapors. Morpholine vapors cause corneal edema ("Blue Haze" vision) [1].
Dermal (Hands) Laminate Liners under NitrilePrevents permeation of the lipophilic amine.
Respiratory Fume Hood (Face Velocity >100 fpm)N95s offer zero protection against amine vapors. If hood is unavailable, a Full-Face Respirator with ABEK (Organic Vapor/Ammonia) cartridges is required.
Body Tyvek® Lab Coat (or similar impervious material)Cotton absorbs amines, keeping the corrosive agent against the skin.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent SolidPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Hood->SolidPPE Yes Respirator REQUIRED: Full Face ABEK P100 Respirator Hood->Respirator No Halogenated DCM / Chloroform Solvent->Halogenated Polar Methanol / DMF Solvent->Polar HighRiskPPE HIGH RISK PPE: Laminate (Silver Shield) Liners + Nitrile Outer + Tyvek Sleeves Halogenated->HighRiskPPE Permeation Risk Polar->HighRiskPPE Splash Risk

Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for liquid handling.

Operational Protocols
A. Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun or ionizer. Substituted morpholines can be "sticky" and static-prone, increasing inhalation risk during transfer.

  • The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.

  • Clean-Up: Immediately wipe the balance area with a weak acid (e.g., 5% Citric Acid) on a wet tissue to neutralize trace amines, followed by water.

B. Synthesis & Reaction (Liquid State)
  • Temperature Control: Morpholines are bases. If reacting with acid chlorides or anhydrides, the exotherm will be sharp. Always add the electrophile to the morpholine solution at 0°C to control vapor generation.

  • Quenching: Never quench reaction mixtures containing this intermediate with strong base immediately. Neutralize carefully to pH 7-8. High pH can regenerate the free amine, increasing volatility and skin absorption risk.

C. Waste Disposal
  • Segregation: Do not mix with "Oxidizing Waste." Morpholines can form explosive N-oxides or nitrosamines (carcinogenic) if mixed with nitrating agents or oxidizers [4].

  • Labeling: Tag clearly as "Halogenated Organic - Toxic/Corrosive."

Emergency Response: Self-Validating Systems

A "self-validating" safety system means the user can verify safety in real-time.

  • The "Ammonia Smell" Test: If you can smell the fishy/ammonia-like odor of the morpholine moiety, your engineering controls (hood) have failed . Stop work immediately.

  • Glove Inspection: Before use, inflate nitrile gloves with air to check for pinholes. For laminate gloves, check for seam delamination.

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Volume > 50mL? Spill->Assess Evacuate Evacuate Lab Call HazMat Assess->Evacuate Yes (Major) Contain Absorb with Vermiculite/Sand Assess->Contain No (Minor) Neutralize Treat waste as Halogenated Toxic Contain->Neutralize Clean Double Wash: 1. Dilute Acetic Acid 2. Soap & Water Neutralize->Clean

Figure 2: Immediate response workflow for spills. Note the specific cleaning step using dilute acid to neutralize the amine base.

References
  • CDC - NIOSH. (2019). Morpholine: Systemic Hazards and IDLH Values. National Institute for Occupational Safety and Health. [Link]

  • ECHA. (2023).[7] Registration Dossier: 4-(2-chloroethyl)morpholine hydrochloride (Analogue Data). European Chemicals Agency. [Link]

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.